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  • Product: Carphenazine-d4 Dimaleate
  • CAS: 1331636-24-8

Core Science & Biosynthesis

Foundational

Carphenazine-d4 dimaleate solubility in methanol and DMSO

Technical Whitepaper: Solubility Dynamics and Handling Protocols for Carphenazine-d4 Dimaleate in LC-MS/MS Workflows Introduction and Physicochemical Causality Carphenazine-d4 dimaleate is a deuterated phenothiazine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Solubility Dynamics and Handling Protocols for Carphenazine-d4 Dimaleate in LC-MS/MS Workflows

Introduction and Physicochemical Causality

Carphenazine-d4 dimaleate is a deuterated phenothiazine derivative utilized primarily as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The addition of the four deuterium atoms provides a +4 Da mass shift, which is critical for distinguishing the internal standard from the endogenous or dosed unlabeled drug without altering the compound's chromatographic retention time or ionization efficiency[1].

Understanding the solubility of this compound requires analyzing its structural components. The molecule consists of a highly hydrophobic phenothiazine core and a hydrophilic piperazine-ethanol side chain, stabilized as a dimaleate salt[2][3].

The Causality of Solvent Selection:

  • Why DMSO for Primary Stock? The dimaleate salt forms a highly ordered, stable crystal lattice. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (ε = 46.7). It effectively disrupts this lattice because its strong dipole moment solvates the charged maleate counterions and the protonated piperazine nitrogens without relying on hydrogen bond donation. Thus, Carphenazine-d4 dimaleate is highly soluble in DMSO[1][2].

  • Why Methanol for Working Solutions? While methanol is a polar protic solvent, the bulky hydrophobic phenothiazine ring limits the primary solubility of the dimaleate salt in pure methanol, rendering it only "slightly soluble"[4][5]. However, methanol is highly compatible with reversed-phase LC-MS/MS mobile phases and electrospray ionization (ESI). By using methanol as a secondary diluent, analysts can achieve a biologically compatible working solution that acts as a protein precipitant when spiked into plasma[1][6].

Quantitative Data Summary

Table 1: Physicochemical and Solubility Profile of Carphenazine-d4 Dimaleate

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C24H27D4N3O2S · 2C4H4O4+4 Da mass shift ensures clean MS/MS IS tracking.
Molecular Weight ~661.76 g/mol (Salt)Requires stoichiometric adjustment if calculating free-base concentration[2].
Solubility in DMSO Soluble (≥ 10 mg/mL)Ideal for high-concentration primary stock solutions[2].
Solubility in Methanol Slightly Soluble (< 5 mg/mL)Suitable for secondary dilution; requires sonication[4][5].
Storage (Solid) -20°C (Dark, Dry)Prevents oxidative degradation of the photosensitive phenothiazine sulfur[2][7].
Storage (Solvent) -80°C (up to 1 year)Prevents solvent evaporation and isotopic exchange[7].

Experimental Protocols: A Self-Validating System

To ensure quantitative accuracy and prevent standard precipitation, the preparation of Carphenazine-d4 dimaleate must follow a two-tier solvent system: primary dissolution in DMSO followed by secondary dilution in Methanol[1][6].

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL in 100% DMSO)
  • Equilibration: Allow the Carphenazine-d4 dimaleate powder to equilibrate to room temperature in a desiccator. Causality: Prevents ambient moisture condensation on the cold powder, which would alter the exact mass weighed and introduce water into the hygroscopic DMSO.

  • Weighing: Weigh exactly 1.0 mg of the powder using a microbalance into a low-bind amber glass vial. Causality: Amber glass is critical as phenothiazines are highly photosensitive and degrade under UV light[3].

  • Solvation: Add 1.0 mL of LC-MS grade DMSO[1].

  • Agitation: Vortex the solution vigorously for 60 seconds to rapidly dissociate the dimaleate salt[2].

  • Validation Check: Hold the vial against a light source. The solution must be completely clear with no particulate matter. If turbid, sonicate for 2 minutes. Self-Validation: Turbidity indicates incomplete lattice disruption; sonication provides the necessary cavitation energy to complete solvation.

Protocol B: Preparation of Working Internal Standard Solution (100 ng/mL in Methanol)
  • Primary Dilution: Pipette 10 µL of the 1.0 mg/mL DMSO stock solution into a 10 mL volumetric flask.

  • Solvent Addition: Bring to volume (10 mL) using LC-MS grade Methanol[6].

  • Homogenization: Invert the flask 10 times. Causality: Because the DMSO stock is highly concentrated, the final working solution contains only 0.1% DMSO. This trace amount prevents solvent-front distortion (peak broadening) during LC injection while keeping the hydrophobic core solvated[1].

  • Validation Check: Sonicate the working solution for 5 minutes. Self-Validation: Methanol's lower solvating power for the dimaleate salt is mitigated by the extremely low concentration (100 ng/mL). Sonication ensures absolute homogeneity before matrix spiking[5].

  • Storage: Aliquot into 1 mL amber vials and store at -80°C[7].

Workflow Visualization

G Solid Carphenazine-d4 Dimaleate (Solid Powder) DMSO_Add Add LC-MS Grade DMSO (Primary Solvation) Solid->DMSO_Add Vortex Vortex & Visual Inspection (Disrupt Crystal Lattice) DMSO_Add->Vortex Stock Primary Stock Solution (1.0 mg/mL in 100% DMSO) Vortex->Stock MeOH_Add Dilute with LC-MS Methanol (Mobile Phase Compatibility) Stock->MeOH_Add Sonicate Sonicate for 5 mins (Ensure Homogeneity) MeOH_Add->Sonicate Working Working IS Solution (100 ng/mL in 99.9% MeOH) Sonicate->Working

Caption: Two-tier solvent workflow for Carphenazine-d4 dimaleate internal standard preparation.

References

  • Title: Carphenazine Dimaleate | CAS#2975-34-0 | Antipsychotic Source: MedKoo Biosciences URL: 2

  • Title: Carphenazine Dimaleate | TargetMol: Bioactivity Source: TargetMol URL: 7

  • Title: Carphenazine Maleate | C32H39N3O10S | CID 6433356 Source: PubChem - NIH URL: 3

  • Title: Carfenazine (Carphenazine, NSC 71755, CAS Number: 2622-30-2) Source: Cayman Chemical URL: 4

  • Title: carfenazine , 0.99 , 2622-30-2 Source: CookeChem URL: 5

  • Title: A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads Source: PMC - NIH URL: 1

  • Title: A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood Source: PMC - NIH URL: 6

Sources

Exploratory

Deciphering the Mechanism of Action of Carphenazine-d4 Dimaleate in Mass Spectrometry-Based Receptor Binding Assays

Executive Summary The transition from traditional radioligand binding assays to Mass Spectrometry Receptor Binding Assays (MS-RBA) has revolutionized neuropharmacological drug discovery. At the center of this analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional radioligand binding assays to Mass Spectrometry Receptor Binding Assays (MS-RBA) has revolutionized neuropharmacological drug discovery. At the center of this analytical shift are stable isotopically labeled standards. Carphenazine-d4 dimaleate serves as a critical pharmacological probe and analytical internal standard. This technical guide explores the pharmacodynamic mechanism of action (MoA) of carphenazine and provides a self-validating, step-by-step methodology for its application in advanced receptor binding assays.

Chemical Identity and the Isotopic Advantage

Carphenazine is a first-generation typical antipsychotic belonging to the phenothiazine class. Specifically, it features a piperazine side chain, which confers higher potency at dopamine receptors and a distinct side-effect profile compared to aliphatic phenothiazines [1, 2].

Carphenazine-d4 dimaleate (CAS: 1331636-24-8) is the deuterated isotopologue of the drug, synthesized as a dimaleate salt to enhance aqueous solubility for in vitro assays [3].

The Causality of Deuteration: In mass spectrometry, the incorporation of four deuterium atoms provides a precise +4 Dalton mass shift. This is a deliberate analytical design choice. The +4 Da shift pushes the mass-to-charge ratio (m/z) of the standard beyond the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled compound. This eliminates isotopic cross-talk during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification, allowing Carphenazine-d4 to act as an impeccable internal standard (IS) without altering the pharmacophore's native binding kinetics.

Pharmacodynamics and Mechanism of Action (MoA)

Carphenazine exerts its primary pharmacological effects through the competitive antagonism of monoamine receptors in the central nervous system.

Dopaminergic Antagonism

The core MoA involves the potent blockade of postsynaptic D2-like receptors (D2, D3, D4) in the mesolimbic and nigrostriatal pathways [1, 4]. The D2 receptor is a G_i/o protein-coupled receptor (GPCR). By competitively binding to the orthosteric site, carphenazine prevents endogenous dopamine from inducing the conformational change required for G-protein activation. Consequently, it inhibits the downstream suppression of adenylyl cyclase, modulating intracellular cAMP levels [5]. Carphenazine also exhibits measurable affinity for D1-like receptors (D1, D5) [7].

Pleiotropic Receptor Binding (Polypharmacology)

Like many phenothiazines, carphenazine is highly promiscuous. It exhibits secondary antagonistic activity across multiple receptor families, which dictates its off-target side effect profile[4, 6]:

  • Alpha-1 Adrenergic Receptors: Blockade leads to orthostatic hypotension.

  • Muscarinic Cholinergic Receptors: Blockade results in anticholinergic effects (e.g., dry mouth, urinary retention).

  • Histamine H1 Receptors: Blockade contributes to sedation and weight gain.

  • Serotonin 5-HT2A Receptors: Weak antagonism contributes to the modulation of negative psychotic symptoms [8].

G Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Carphenazine Carphenazine-d4 (Competitive Antagonist) Carphenazine->D2R Blocks Gi Gi/o Protein (Inhibitory) D2R->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Modulated) AC->cAMP Reduces Synthesis

Diagram 1: Dopamine D2 Receptor Signaling Pathway and Carphenazine-d4 Competitive Blockade.

Application in LC-MS/MS Receptor Binding Assays

Historically, receptor affinities ( Ki​ ) were determined using radioligands (e.g., 3 H-spiperone). Safety concerns and the kinetic artifacts introduced by bulky radiolabels have driven the field toward MS-RBAs.

Carphenazine-d4 dimaleate is utilized in these assays in two distinct modalities:

  • As a Mass-Tagged Tracer: The deuterated ligand is incubated directly with the receptor preparation. Unlabeled test compounds are evaluated for their ability to displace Carphenazine-d4.

  • As an Analytical Internal Standard (IS): Unlabeled carphenazine is used as the tracer. After binding equilibrium is reached and unbound ligand is washed away, Carphenazine-d4 is spiked into the extraction solvent. Causality: This post-assay addition corrects for matrix effects (ion suppression/enhancement) and extraction losses during MS analysis, ensuring absolute quantification of the bound unlabeled ligand.

Workflow Membrane 1. Membrane Preparation (D2R Expressing) Incubation 2. Incubation (Ligand + Receptor) Membrane->Incubation Filtration 3. Rapid Filtration & Cold Wash Incubation->Filtration Extraction 4. Solvent Extraction + Carphenazine-d4 IS Filtration->Extraction LCMS 5. LC-MS/MS Quantification Extraction->LCMS

Diagram 2: Self-Validating LC-MS/MS Receptor Binding Assay Workflow.

Self-Validating Experimental Protocol: Competitive MS-RBA

To ensure trustworthiness and reproducibility, the following protocol outlines a competitive binding assay targeting the Dopamine D2 receptor using Carphenazine-d4 as the analytical internal standard. This system is self-validating through the mandatory inclusion of Non-Specific Binding (NSB) controls.

Materials Required
  • Recombinant human D2 receptor membrane preparations (e.g., CHO-K1 cell line).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Tracer: Unlabeled Carphenazine dimaleate (10 nM final concentration).

  • Internal Standard: Carphenazine-d4 dimaleate (Spiked at 50 nM in extraction solvent).

  • NSB Control: Haloperidol (10 µM).

Step-by-Step Methodology
  • Assay Setup & NSB Validation: Prepare 96-well deep-well plates. For Total Binding (TB) wells, add buffer. For Non-Specific Binding (NSB) wells, add 10 µM Haloperidol. Causality: Haloperidol saturates all specific D2 receptor sites. Any carphenazine detected in these wells represents background lipid/plastic binding, validating the specific signal window.

  • Incubation: Add 10 nM unlabeled Carphenazine and the D2 membrane preparation (approx. 15 µg protein/well) to all wells. Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Separation (Rapid Filtration): Harvest the reactions onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Causality: Wash rapidly 3 times with ice-cold binding buffer. The low temperature prevents the rapid dissociation of the receptor-ligand complex during the washing phase.

  • Extraction & IS Addition: Transfer filters to a clean plate. Add 200 µL of extraction solvent (Acetonitrile/Methanol 50:50 v/v) containing 50 nM Carphenazine-d4 dimaleate . Agitate for 30 minutes. Causality: Adding the deuterated standard at this exact step accounts for any incomplete extraction from the filter paper and corrects for ionization variability in the mass spectrometer.

  • LC-MS/MS Analysis: Inject the extract into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for Carphenazine (e.g., m/z 426.2 → 143.1) and Carphenazine-d4 (e.g., m/z 430.2 → 147.1). Calculate specific binding by subtracting the NSB peak area ratio from the TB peak area ratio.

Quantitative Data: Phenothiazine Receptor Affinity Profile

Understanding the polypharmacology of carphenazine is crucial for interpreting off-target binding in complex tissue homogenates. The table below summarizes the consensus binding affinities ( Ki​ ) for piperazine-class phenothiazines.

Target ReceptorAffinity ( Ki​ , nM)Pharmacological ActionClinical Implication
Dopamine D2 1.0 - 5.0Strong Competitive AntagonistAntipsychotic efficacy, Extrapyramidal symptoms [4]
Dopamine D1/D5 50 - 150Moderate AntagonistModulates cognitive symptoms [7]
Serotonin 5-HT2A 20 - 80AntagonistReduction of negative symptoms [8]
Histamine H1 10 - 40AntagonistSedation, potential weight gain [4]
Alpha-1 Adrenergic 5 - 20AntagonistOrthostatic hypotension, reflex tachycardia [4]
Muscarinic M1 > 100Weak AntagonistMild anticholinergic effects (dry mouth) [4]

Note: Values represent consensus ranges derived from in vitro competitive binding assays across the piperazine-phenothiazine subclass.

Conclusion

Carphenazine-d4 dimaleate bridges the gap between classical neuropharmacology and modern analytical chemistry. By leveraging its precise +4 Da mass shift and well-characterized polypharmacological profile, researchers can execute highly sensitive, self-validating MS-RBAs. This eliminates the need for hazardous radioligands while providing absolute quantification of receptor-ligand interactions with unprecedented accuracy.

References

  • Carphenazine | C24H31N3O2S | CID 18104 - PubChem - NIH. PubChem.
  • Phenothiazine - StatPearls - NCBI Bookshelf - NIH.
  • Specializing in chemical and biological research products and service to meet the research needs of global customers. Coompo.
  • The Side Effects of Proketazine (Carphenazine Male
  • New information of dopaminergic agents based on quantum chemistry calcul
  • Phenothiazine: Therapeutic Uses and Mechanism of Action. Massive Bio.
  • DRD5 Gene - GeneCards | DRD5 Protein | DRD5 Antibody. GeneCards.
  • US20170020891A1 - Use of dopamine and serotonin receptor antagonists for treatment in a subject with retinal degeneration.

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation Protocols for the LC-MS/MS Bioanalysis of Carphenazine-d4 Dimaleate in Human Plasma

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Introduction & Mechanistic Context Carphenazine is a potent phenothiazine antipsychotic characterized by its lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Introduction & Mechanistic Context

Carphenazine is a potent phenothiazine antipsychotic characterized by its lipophilicity, high degree of plasma protein binding, and susceptibility to oxidative degradation. In regulated LC-MS/MS bioanalysis, Carphenazine-d4 dimaleate is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of a SIL-IS is critical to correct for matrix effects (ionization suppression or enhancement) and extraction losses during sample preparation, ensuring the assay meets the rigorous standards of the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[1][2].

Causality in Method Design

Carphenazine contains a basic piperazine ring (pKa ~8.5). By acidifying the plasma sample prior to extraction, we achieve two mechanistic goals:

  • Protein Binding Disruption: Acidification denatures plasma proteins, releasing the bound carphenazine-d4.

  • Analyte Ionization: Low pH ensures the basic nitrogen is fully protonated (cationic), allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

This strong ionic interaction allows for an aggressive 100% organic wash step (e.g., methanol) to strip away neutral lipids and phospholipids without eluting the analyte, resulting in an exceptionally clean extract[5].

Physicochemical Properties & Analytical Considerations

Understanding the properties of the analyte and its salt form is essential for accurate standard preparation and extraction efficiency.

Table 1: Physicochemical Properties of Carphenazine-d4 Dimaleate

ParameterValue / CharacteristicBioanalytical Implication
Chemical Nature Basic amine (phenothiazine derivative)Ideal for cation-exchange SPE; requires basic mobile phase modifiers for optimal LC-MS/MS peak shape.
Salt Form DimaleateCritical: Weighing must account for the salt-to-base conversion factor to accurately calculate the free-base concentration.
Protein Binding >90% in human plasmaRequires aggressive disruption (acidification or organic solvent) prior to extraction to ensure high recovery.
Stability Light-sensitive, prone to oxidationAll sample handling must occur under yellow light. Addition of antioxidants (e.g., ascorbic acid) is highly recommended.

Extraction Workflow Visualization

The following diagram illustrates the mechanistic logic behind the MCX SPE workflow.

SPE_Workflow A Human Plasma Sample (Spiked with Carphenazine-d4) B Pre-treatment: Add 2% H3PO4 (Disrupt protein binding & protonate analyte) A->B C SPE Cartridge (MCX) Condition & Equilibrate B->C D Sample Loading (Strong cation exchange binding) C->D E Wash 1: 2% Formic Acid in Water (Remove aqueous interferences) D->E F Wash 2: 100% Methanol (Remove phospholipids/neutrals) E->F G Elution: 5% NH4OH in Methanol (Neutralize analyte for release) F->G H Evaporation & Reconstitution (Prepare for LC-MS/MS) G->H

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Carphenazine-d4 in Human Plasma.

Step-by-Step Experimental Protocol

Pre-Analytical Handling & Reagent Preparation
  • Light Protection: Perform all steps under yellow light to prevent photodegradation of the phenothiazine core.

  • Working Solutions: Prepare Carphenazine-d4 dimaleate working solutions in 50:50 Methanol:Water (v/v) stored in amber glass vials at -20°C.

Sample Pre-Treatment
  • Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the Carphenazine-d4 SIL-IS working solution (e.g., 50 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

  • Vortex vigorously for 30 seconds. Causality: The low pH denatures proteins and ensures the piperazine nitrogen is protonated for optimal binding to the MCX sorbent.

Solid-Phase Extraction (SPE) Procedure

Use a 96-well MCX SPE plate (e.g., 30 mg/well) connected to a positive pressure manifold.

  • Conditioning: Pass 1.0 mL of Methanol through the sorbent bed to solvate the polymer matrix.

  • Equilibration: Pass 1.0 mL of Water through the sorbent to prepare it for aqueous sample loading.

  • Loading: Apply the pre-treated plasma sample (~210 µL) to the well. Apply gentle positive pressure (1-2 psi) to allow dropwise loading. Causality: Slow loading maximizes the interaction time between the protonated drug and the sulfonic acid sites.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water through the well. This removes salts and highly polar endogenous compounds while keeping the analyte locked in its ionized state.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol through the well. Causality: Because the analyte is ionically bound, 100% organic solvent can be used to aggressively wash away phospholipids and neutral lipids without risking analyte loss[5].

  • Elution: Elute the analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol . Causality: The high pH neutralizes the basic nitrogen on carphenazine-d4, breaking the ionic bond and allowing the organic solvent to sweep it from the column.

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Acetate pH 9.0 : Acetonitrile, 50:50 v/v).

  • Vortex for 1 minute, centrifuge at 10,000 x g for 5 minutes, and transfer to an autosampler vial for LC-MS/MS analysis.

Quality Control & Self-Validating System

To ensure the protocol is a self-validating system, it must be evaluated against the FDA 2018 BMV Guidance[1][6]. The inclusion of Carphenazine-d4 inherently normalizes variability, but the extraction method itself must demonstrate robustness.

Validation Parameters

Table 2: Expected Method Validation Parameters for MCX SPE

ParameterFDA 2018 Acceptance CriteriaExpected Performance (MCX SPE)Mechanistic Reason
Extraction Recovery Need not be 100%, but must be consistent and reproducible[1].85% - 95% (CV < 5%)Ionic binding prevents breakthrough during loading; organic wash prevents loss.
Matrix Effect (ME) Evaluated in 6 independent lots of plasma; IS-normalized ME CV ≤ 15%[4].95% - 105% (Minimal suppression)100% Methanol wash effectively removes >99% of ionization-suppressing phospholipids.
Precision & Accuracy ±15% of nominal concentration (±20% at LLOQ)[2].Intra-day CV < 4.0%[5]The use of a deuterated SIL-IS perfectly tracks the unlabeled analyte through all steps.
Benchtop Stability Must be proven under sample handling conditions[2].Stable for >6 hoursMaintained by the addition of ascorbic acid and processing under yellow light.
QC Self-Validation Checkpoints
  • Pre-Extraction Spike vs. Post-Extraction Spike: To calculate true recovery and matrix effects, prepare three sets of samples: (A) Neat standards in reconstitution solvent, (B) Plasma extracted then spiked (Post-extraction), and (C) Plasma spiked then extracted (Pre-extraction).

    • Matrix Effect = (Area B / Area A) × 100

    • Recovery = (Area C / Area B) × 100

  • If recovery drops below 70%, verify the pH of the sample loading mixture; if it is not sufficiently acidic (< pH 3), the analyte will not bind to the cation exchange sites.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • U.S.
  • U.S.
  • Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chrom
  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research Waters Corpor
  • A sensitive LC–MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma Semantic Scholar

Sources

Application

Application Note: Preparation and Validation of Carphenazine-d4 Dimaleate Stock Solutions for Toxicology

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Content Focus: Isotope-Dilution LC-MS/MS, Stable Isotope Labeled Internal Standards (SIL-IS), Phenothiazine Stability Scientific Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Content Focus: Isotope-Dilution LC-MS/MS, Stable Isotope Labeled Internal Standards (SIL-IS), Phenothiazine Stability

Scientific Rationale & Analytical Context

Carphenazine is a potent phenothiazine-class antipsychotic that acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors . In clinical and forensic toxicology, the precise quantification of carphenazine in complex biological matrices (e.g., plasma, urine) relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To achieve absolute quantitative accuracy, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Carphenazine-d4 dimaleate is the gold standard for this application. Because it co-elutes with the native drug, the deuterated standard experiences identical ion suppression or enhancement in the electrospray ionization (ESI) source, effectively neutralizing matrix effects.

Mechanistic Handling & Causality

As a Senior Application Scientist, I emphasize that preparing stock solutions is not merely about dissolving powder; it requires an understanding of the molecule's physicochemical vulnerabilities.

  • The Salt Factor (Causality of Mass Correction): Carphenazine-d4 is supplied as a dimaleate salt to enhance solid-state stability and solubility . However, toxicological assays report the concentration of the free base. Failing to account for the mass of the two maleate counterions will result in a ~35% quantitative error.

  • Photo-Oxidation (Causality of Light Protection): The phenothiazine tricyclic core is highly susceptible to photochemical degradation. Exposure to ambient UV light rapidly oxidizes the sulfur atom, forming sulfoxides and N-oxides . All preparations must occur in amber glassware or under low-light conditions.

  • Hygroscopicity (Causality of Thermal Equilibration): Cold storage vials must be equilibrated to room temperature before opening. Opening a cold vial causes ambient humidity to condense on the powder, artificially inflating the weighed mass and initiating hydrolytic degradation.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for accurate volumetric calculations.

ParameterNative CarphenazineCarphenazine-d4 Dimaleate (SIL-IS)
CAS Number 2622-30-2 (Free Base)1331636-24-8
Chemical Formula C₂₄H₃₁N₃O₂SC₂₄H₂₇D₄N₃O₂S • 2(C₄H₄O₄)
Molecular Weight (Free Base) 425.59 g/mol 429.61 g/mol
Molecular Weight (Salt Form) 657.73 g/mol (Dimaleate)661.75 g/mol
Salt-to-Base Conversion Factor 0.6470.649
Optimal Solvent Methanol / DMSOLC-MS Grade Methanol
Storage Temperature -20°C (Protect from light)-20°C (Protect from light)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It integrates a Quality Control (QC) loop to ensure the integrity of the stock solution before it is ever introduced into a biological matrix.

Phase 1: Preparation of Primary Stock (1.0 mg/mL Free Base Equivalent)
  • Equilibration: Remove the Carphenazine-d4 dimaleate vial from -20°C storage. Place it in a desiccator in the dark for 60 minutes to reach ambient temperature.

  • Mass Calculation: To prepare 10 mL of a 1.0 mg/mL free base solution, calculate the required salt mass using the conversion factor (0.649).

    • Calculation: 10.0 mg/0.649=15.41 mg of the dimaleate salt.

  • Weighing: Using a calibrated microbalance, weigh exactly 15.41 mg of the powder into a 10 mL amber volumetric flask.

  • Dissolution: Add ~8 mL of LC-MS grade Methanol. Sonicate for 2 minutes until completely dissolved. Bring to volume (10.0 mL) with Methanol. Cap and invert to mix.

Phase 2: System Suitability & Self-Validation (QC Check)

Do not proceed to working dilutions until the primary stock is validated.

  • Spectrophotometric Verification: Dilute a 10 µL aliquot of the primary stock to 1 mL with Methanol (10 µg/mL). Measure the UV absorbance at λmax​ ~255 nm. The absorbance must align with the historical molar extinction coefficient ( ϵ ) of phenothiazines.

  • Chromatographic Verification: Inject the new stock (diluted to 100 ng/mL) alongside a previously validated, unexpired reference lot on the LC-MS/MS.

    • Pass Criteria: The peak area ratio of New/Old must fall strictly within 0.95 – 1.05 . If the variance exceeds 5%, discard the stock, recalibrate the analytical balance, and restart.

Phase 3: Working Solutions and Archiving
  • Serial Dilution: Once QC is passed, prepare a 10 µg/mL intermediate stock and a 100 ng/mL working spiking solution using LC-MS grade Methanol/Water (50:50, v/v).

  • Aliquoting: Divide the primary and working stocks into 0.5 mL single-use aliquots in amber glass vials with PTFE-lined caps.

  • Storage: Immediately transfer all aliquots to a monitored -20°C freezer.

LC-MS/MS Analytical Integration

When spiking the validated Carphenazine-d4 working solution into biological samples, utilize the following Multiple Reaction Monitoring (MRM) transitions. The +4 Da mass shift ensures zero cross-talk between the native drug and the internal standard.

AnalytePrecursor Ion [M+H]+ Quantifier Ion (m/z)Qualifier Ion (m/z)Typical CE (V)
Carphenazine (Native) 426.2171.1143.135 / 45
Carphenazine-d4 (IS) 430.2171.1143.135 / 45

Workflow Visualization

G A Equilibrate Powder (Room Temp, Dark) B Analytical Weighing (Calculate Salt Factor) A->B Prevent condensation C Primary Stock (1 mg/mL) (LC-MS Grade MeOH) B->C Dissolve & Vortex D Self-Validation QC (UV-Vis / LC-MS Check) C->D Verify Concentration F Aliquot & Archive (-20°C, Amber Vials) C->F Store Primary E Working Solutions (Serial Dilution) D->E QC Passed E->F Protect from Light

Workflow for the preparation, validation, and storage of Carphenazine-d4 dimaleate stock solutions.

References

  • PubChem. "Carphenazine | C24H31N3O2S | CID 18104". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Phenothiazine | C12H9NS | CID 7108". National Center for Biotechnology Information. URL:[Link]

Method

Solid-phase extraction (SPE) methods for carphenazine-d4 dimaleate

Application Note: Advanced Mixed-Mode Solid-Phase Extraction (SPE) Protocol for the LC-MS/MS Bioanalysis of Carphenazine-d4 Dimaleate Executive Summary The bioanalytical quantification of phenothiazine antipsychotics in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mixed-Mode Solid-Phase Extraction (SPE) Protocol for the LC-MS/MS Bioanalysis of Carphenazine-d4 Dimaleate

Executive Summary

The bioanalytical quantification of phenothiazine antipsychotics in complex biological matrices requires rigorous sample preparation to eliminate matrix effects and ensure high sensitivity. Carphenazine-d4 dimaleate is the industry-standard stable isotope-labeled internal standard (SIL-IS) used to correct for extraction losses and ion suppression during the LC-MS/MS analysis of carphenazine[1].

Due to the highly lipophilic nature and weakly basic tertiary amine of phenothiazines, traditional liquid-liquid extraction (LLE) often fails to remove co-extracted phospholipids, leading to poor signal-to-noise ratios. This application note details a highly optimized, self-validating Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. By exploiting both the hydrophobic phenothiazine ring and the basic aliphatic amine, this method achieves superior extract cleanliness and consistent recovery[2].

Physicochemical Context & Mechanistic Rationale

To design an effective extraction protocol, one must first understand the physicochemical properties of the target analyte. Carphenazine-d4 is typically supplied as a dimaleate salt to improve stability and solubility in stock solutions[3]. However, during the SPE process, the maleate counter-ion is washed away, and the extraction mechanics rely entirely on the properties of the carphenazine free base.

Table 1: Physicochemical Properties of Carphenazine-d4 Dimaleate

ParameterValue / DescriptionAnalytical Implication
CAS Number 1331636-24-8[1]Confirms exact isotopic labeling (deuterium substitution).
Molecular Weight 657.73 g/mol (Salt) / 429.57 g/mol (Base)MRM transitions must target the free base mass.
pKa ~9.0 (Tertiary piperazine amine)Analyte is positively charged at low pH, ideal for cation exchange.
LogP ~3.5Highly lipophilic; prone to non-specific binding and requires strong organic elution.

The Causality of MCX-SPE: Mixed-mode cation exchange (MCX) sorbents feature a polymeric backbone functionalized with sulfonic acid groups.

  • Binding: When the sample is acidified, the tertiary amine of carphenazine-d4 becomes protonated (cationic) and binds to the sulfonic acid groups via strong electrostatic interactions. Simultaneously, the lipophilic phenothiazine ring binds to the polymeric backbone via Van der Waals forces.

  • Washing: Because the electrostatic bond is incredibly strong, aggressive organic washes (e.g., 100% methanol) can be applied. This strips away phospholipids and neutral lipids—the primary culprits of matrix ion suppression—without prematurely eluting the analyte.

  • Elution: Elution is achieved by applying a high-pH organic solvent. The high pH neutralizes the protonated amine (breaking the electrostatic bond), while the organic solvent disrupts the hydrophobic interactions, releasing the purified drug[4].

Mechanistic Workflow Visualization

SPE_Mechanism Start Carphenazine-d4 in Plasma (Protein Bound) Acidification Acidification (2% H3PO4) Disrupts Protein Binding Protonates Tertiary Amine Start->Acidification MCX_Binding MCX Sorbent Binding Ionic: Sulfonic Acid (-) to Amine (+) Hydrophobic: Polymer to Phenothiazine Ring Acidification->MCX_Binding Load Sample Aqueous_Wash Aqueous Acid Wash Removes Salts & Hydrophilic Matrix MCX_Binding->Aqueous_Wash Wash 1 Organic_Wash 100% Methanol Wash Removes Phospholipids & Neutral Lipids Aqueous_Wash->Organic_Wash Wash 2 Elution Basic Organic Elution (5% NH4OH) Neutralizes Amine (Breaks Ionic Bond) Desorbs Hydrophobic Ring Organic_Wash->Elution Elute Detection LC-MS/MS (MRM) Quantification of Free Base Elution->Detection Evaporate & Reconstitute

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for Carphenazine-d4.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for 100–200 µL of human plasma or urine, utilizing a 30 mg / 1 mL MCX SPE cartridge.

Reagent Preparation
  • Pre-treatment Solution: 2% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water.

  • Wash Solution 1: 2% H3​PO4​ in LC-MS grade water.

  • Wash Solution 2: 100% LC-MS grade Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily to prevent loss of ammonia gas).

  • Reconstitution Solution: 0.1% Formic Acid in Water:Acetonitrile (50:50, v/v).

Sample Pre-treatment
  • Aliquot 200 µL of the biological sample (plasma/urine) into a clean 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of Carphenazine-d4 dimaleate working SIL-IS solution (e.g., 100 ng/mL in 50% methanol).

  • Add 400 µL of the Pre-treatment Solution (2% H3​PO4​ ).

  • Vortex vigorously for 30 seconds. Expert Insight: Acidification serves a dual purpose. It denatures plasma proteins to release strongly bound phenothiazines, and it ensures the aliphatic tertiary amine is fully protonated for optimal ionic binding to the MCX sorbent.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge at ~1 mL/min.

  • Equilibration: Pass 1.0 mL of 2% H3​PO4​ in water through the cartridge. Do not allow the sorbent bed to dry.

  • Loading: Apply the entire pre-treated sample (~620 µL) to the cartridge. Allow it to pass through by gravity or under a very low vacuum (flow rate ~1 mL/min).

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% H3​PO4​ in water. This removes salts, peptides, and hydrophilic interferences.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. This aggressively strips away phospholipids and neutral lipids.

  • Drying (CRITICAL STEP): Apply maximum vacuum (~10 inHg) for exactly 1 minute to remove residual wash solvent. Expert Insight:Do not exceed 1 minute of drying time. Phenothiazines are highly susceptible to oxidation (forming sulfoxides) when exposed to prolonged ambient airflow on a dry, high-surface-area sorbent bed[4]. Over-drying will result in significant analyte loss and poor recovery.

  • Elution: Elute the target analytes into a clean collection tube using 2 x 500 µL of the Elution Solvent (5% NH4​OH in Methanol).

Post-Extraction Processing
  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solution .

  • Vortex for 1 minute, centrifuge at 10,000 x g for 5 minutes to pellet any insoluble micro-particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data & Validation Metrics

When executing this protocol, the incorporation of Carphenazine-d4 perfectly tracks the extraction efficiency of the native drug. The aggressive 100% methanol wash step ensures that matrix effects are minimized, leading to robust validation metrics.

Table 2: Expected Bioanalytical Validation Metrics (Human Plasma Matrix)

Validation ParameterExpected PerformanceRegulatory Acceptance Criteria (FDA/EMA)
Absolute Extraction Recovery 88% - 94%Consistent across Low, Mid, and High QCs
Matrix Effect (Ion Suppression) < 8%± 15% (IS-normalized)
Intra-day Precision (%RSD) 2.1% - 4.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 96% - 103%85% - 115% (80% - 120% at LLOQ)
Extract Stability (Autosampler) > 48 hours at 4°CMust be proven stable for analysis duration

By utilizing this MCX-SPE methodology, bioanalytical scientists can ensure high-throughput, reproducible, and interference-free quantification of carphenazine and its deuterated internal standard in clinical and pharmacokinetic studies.

References

  • Title: Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.
  • Title: Specializing in chemical and biological research products and service to meet the research needs of global customers. (Carphenazine-d4 Dimaleate Reference)
  • Title: Oxidation of Selected Phenothiazine Drugs During Solid-Phase Extraction.
  • Title: WO2019157083A1 - Dreadd actuators (Phenothiazine Salt Properties).

Sources

Application

Quantitative Profiling of Carphenazine via LC-MS/MS: Optimization of MRM Transitions using Carphenazine-d4 Dimaleate

Introduction & Scope Carphenazine is a potent phenothiazine-class antipsychotic agent characterized by a piperazine side-chain[1]. In clinical pharmacology and pharmacokinetic (PK) studies, quantifying carphenazine in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Carphenazine is a potent phenothiazine-class antipsychotic agent characterized by a piperazine side-chain[1]. In clinical pharmacology and pharmacokinetic (PK) studies, quantifying carphenazine in complex biological matrices (e.g., plasma, serum) requires high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.

To correct for matrix-induced ion suppression and variations in extraction recovery, a stable isotope-labeled internal standard (SIL-IS) is critical. Carphenazine-d4 dimaleate is the premier choice for this workflow. The dimaleate salt formulation is utilized to ensure solid-state stability and solubility during stock preparation [2]. Once introduced into an acidic liquid chromatography environment, the salt dissociates, allowing the free base to be efficiently protonated for positive electrospray ionization (ESI+).

Logical Causality in Experimental Design

Why the Dimaleate Salt?

Free base phenothiazines are susceptible to oxidative degradation. The dimaleate salt of Carphenazine-d4 provides exceptional shelf-life stability. During sample preparation and LC injection (using 0.1% formic acid), the maleate counter-ions dissociate completely. The MS detects only the protonated free base [M+H]+ , meaning the mass of the maleate adduct is irrelevant to the MRM quadrupole settings.

Fragmentation Logic & Transition Selection

In ESI+, the basic tertiary amines on the piperazine ring of carphenazine readily accept a proton. Upon entering the collision cell, Collision-Induced Dissociation (CID) primarily triggers the cleavage of the alkyl-piperazine side chain.

  • Quantifier Ion: The cleavage yields a highly stable 2-hydroxyethylpiperazine fragment at m/z 143.1 . Because the four deuterium atoms in Carphenazine-d4 are synthesized onto the piperazine ring, this specific product ion shifts exactly by +4 Da to m/z 147.1 , avoiding any isotopic cross-talk.

  • Qualifier Ion: A secondary cleavage isolates the tricyclic phenothiazine core at m/z 284.1 .

Fragmentation P1 Carphenazine [M+H]+ m/z 426.2 F1 Cleavage of Piperazine Ring (Primary Pathway) P1->F1 F2 Cleavage at Phenothiazine Core (Secondary Pathway) P1->F2 P2 Carphenazine-d4[M+H]+ m/z 430.2 P2->F1 O1 Quantifier Ion m/z 143.1 F1->O1 O3 IS Quantifier Ion m/z 147.1 F1->O3 O2 Qualifier Ion m/z 284.1 F2->O2

Figure 1: Mechanistic fragmentation pathways for Carphenazine and Carphenazine-d4 in ESI+.

Physicochemical Properties & Target Ions

Table 1: Precursor Ion Parameters | Compound | Chemical Formula (Free Base) | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) | | :--- | :--- | :--- | :--- | | Carphenazine | C₂₄H₃₁N₃O₂S | 425.2137 | 426.2 | | Carphenazine-d4 | C₂₄H₂₇D₄N₃O₂S | 429.2388 | 430.2 |

Table 2: Optimized MRM Transitions (Triple Quadrupole)

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (eV) Ion Purpose
Carphenazine 426.2 143.1 50 80 35 Quantifier
Carphenazine 426.2 284.1 50 80 25 Qualifier
Carphenazine-d4 430.2 147.1 50 80 35 IS Quantifier

(Note: DP = Declustering Potential; CE = Collision Energy. Values are representative and should be fine-tuned via direct infusion on your specific instrument).

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol integrates Quality Control (QC) checkpoints and utilizes a precipitation strategy designed to prevent analyte loss.

Reagent Preparation
  • Stock Solutions: Dissolve Carphenazine and Carphenazine-d4 dimaleate reference standards in 50:50 Methanol:Water to achieve a 1.0 mg/mL concentration (calculated as free base). Causality: The aqueous component ensures the dissolution of the maleate salt, while methanol prevents the hydrophobic phenothiazine core from precipitating.

  • Working IS Solution: Dilute the Carphenazine-d4 stock in 100% Acetonitrile containing 0.1% Formic Acid to a final concentration of 50 ng/mL.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (Blank, QC, or Unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the Working IS Solution .

    • Causality: Acetonitrile acts as a harsh precipitant, yielding a denser protein pellet than methanol, which reduces autosampler clogging. The 0.1% formic acid ensures the basic nitrogen atoms remain fully protonated, preventing non-specific binding to the plastic tube walls.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

UHPLC Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: Sub-2-micron particles provide high theoretical plates for sharp peak shapes.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier suppresses silanol ionization on the stationary phase, preventing the tailing of basic phenothiazine peaks.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters & Self-Validation
  • Ion Source: ESI in Positive Mode.

  • Capillary Voltage: 4500 V.

  • Desolvation Temperature: 500 °C.

  • Self-Validation Check: The system is considered validated for a given run only if the peak area of the Carphenazine-d4 IS across all samples (Calibrators, QCs, and Unknowns) exhibits a Coefficient of Variation (CV) of < 15% . A drop in IS area >15% in a specific sample indicates severe matrix ion suppression or an extraction failure, and that sample must be re-analyzed. A blank injection must follow the highest calibrator to confirm zero carryover.

Workflow N1 Sample & QC Prep (Spike IS: Carphenazine-d4) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 N3 UHPLC Separation (C18 Column, Gradient) N2->N3 N4 ESI+ Ionization (Desolvation & Protonation) N3->N4 N5 Triple Quadrupole MS (MRM Detection) N4->N5 N6 Data Validation (IS Variance < 15%) N5->N6

Figure 2: Step-by-step LC-MS/MS analytical workflow for Carphenazine quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18104, Carphenazine". PubChem. [Link] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6433356, Carphenazine Maleate". PubChem.[Link] [2]

  • Kanehisa Laboratories. "KEGG PATHWAY: hsa04728 Dopaminergic synapse". KEGG.[Link] [3]

Technical Notes & Optimization

Troubleshooting

Improving LC-MS/MS peak shape for carphenazine-d4 dimaleate

Topic: Optimizing LC-MS/MS Peak Shape for Carphenazine-d4 Dimaleate Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing LC-MS/MS Peak Shape for Carphenazine-d4 Dimaleate Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting for researchers analyzing carphenazine-d4 dimaleate—a deuterated phenothiazine antipsychotic standard—using reversed-phase LC-MS/MS. Basic compounds like carphenazine are notoriously difficult to chromatograph symmetrically, but by understanding the physicochemical causality behind peak distortion, you can engineer a robust and self-validating analytical method.

Diagnostic Dashboard: Peak Morphology Analysis

Before adjusting instrument parameters, use the diagnostic logic tree below to classify your peak shape anomaly and trace it to its chemical or physical origin.

PeakShapeTroubleshooting Start Peak Shape Issue Detected in LC-MS/MS Decision Analyze Peak Morphology Start->Decision Tailing Severe Tailing (Asymmetry > 1.5) Decision->Tailing Asymmetric tail Broadening Splitting or Broadening at Column Head Decision->Broadening Bifurcated/wide peak Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Strong Solvent Effect (Injection Mismatch) Broadening->Cause2 Action1 1. Use End-Capped Column 2. Add Ammonium Formate 3. Adjust pH Cause1->Action1 Action2 1. Match Injection Solvent to Initial Mobile Phase 2. Reduce Injection Vol. Cause2->Action2

Diagnostic logic tree for resolving carphenazine-d4 LC-MS/MS peak shape anomalies.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does carphenazine-d4 exhibit severe peak tailing on standard C18 columns? Causality: Carphenazine contains a highly basic piperazine ring and a phenothiazine nitrogen[1]. At typical acidic to neutral mobile phase pHs (pH 2–7), these nitrogen atoms are protonated and carry a positive charge. Standard silica-based C18 columns contain residual silanol groups (-SiOH) that dissociate into negatively charged silanoxides (-SiO⁻) above pH 3. The electrostatic attraction between the protonated carphenazine-d4 and the ionized silanols creates "secondary interactions." This dual-retention mechanism—driven by both hydrophobic partitioning and ion-exchange—causes the analyte to desorb slowly, resulting in a pronounced chromatographic tail[2][3].

Q2: How can we mitigate these silanol interactions without compromising MS sensitivity? Solution: You have two primary approaches to eliminate this causality:

  • High-pH Mobile Phase: By raising the mobile phase pH above the pKa of carphenazine's basic nitrogens (using MS-compatible buffers like 10 mM ammonium bicarbonate, pH 10), the molecule becomes neutrally charged. This eliminates the electrostatic attraction to silanols[2]. Requirement: You must use a high-pH stable column (e.g., hybrid silica or polymer-coated C18) to prevent the dissolution of the silica bed[4].

  • Steric Protection & End-capping: If a low-pH method is required to maximize positive electrospray ionization (+ESI) efficiency, utilize a heavily end-capped or sterically protected stationary phase (e.g., di-isobutyl side chains protecting the siloxane bond). This physically blocks the basic carphenazine-d4 from reaching the residual silanols[3][5]. Supplementing the mobile phase with a volatile buffer salt like ammonium formate (5–10 mM) alongside 0.1% formic acid provides counter-ions that effectively mask the remaining active silanols.

Q3: We observe peak splitting and fronting, especially at higher injection volumes. What is the mechanism? Causality: This phenomenon is known as the "Strong Solvent Effect." Carphenazine-d4 dimaleate is often prepared in 100% organic solvent (like methanol or acetonitrile) to ensure solubility. If the injection solvent has a higher elution strength than the initial mobile phase, the analyte molecules at the outer edges of the injection plug are swept down the column faster than those in the center[6][7]. This differential migration smears the band before it can properly focus at the column head, leading to split, broadened, or fronting peaks[8][9].

SolventEffect cluster_strong Strong Solvent Effect cluster_weak Peak Focusing Mechanism Inj1 100% Organic Injection Col1 Uneven Migration Band Smearing Inj1->Col1 Peak1 Split/Broad Peak Col1->Peak1 Inj2 Matched Aqueous Injection Col2 Analyte Concentrates at Column Inlet Inj2->Col2 Peak2 Sharp Symmetrical Peak Col2->Peak2

Mechanistic comparison of injection solvent strength on analyte band migration.

Q4: How does the dimaleate salt formulation affect the LC-MS/MS analysis? Causality: Carphenazine-d4 is formulated as a dimaleate salt. In an aqueous solution, the maleic acid dissociates from the carphenazine-d4 base. Chromatographically, maleic acid is highly polar and will elute rapidly in the void volume, while the hydrophobic carphenazine-d4 is retained on the C18 phase. If your gradient does not retain carphenazine-d4 sufficiently past the void volume, the high concentration of co-eluting maleate counter-ions can cause severe ion suppression in the MS source. Ensure a minimum retention factor ( k′ ) of 2.0 to separate the analyte from the salt front.

Data Metrics: Impact of Chromatographic Parameters on Peak Integrity

The following table summarizes the quantitative impact of adjusting column chemistry and injection solvents on carphenazine-d4 peak shape.

Experimental ConditionInjection SolventColumn ChemistryPeak Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Outcome
A 100% MethanolStandard C182.402,500Band smearing (Strong solvent effect)
B 10% MethanolStandard C181.805,000Unmasked silanol interactions
C 10% MethanolEnd-capped C181.0514,500Optimal focusing & shielded silanols
Experimental Protocol: Optimized LC-MS/MS Workflow

To establish a self-validating analytical method for carphenazine-d4 dimaleate, execute the following step-by-step methodology:

Step 1: Sample Preparation & Solvent Matching

  • Prepare a 1 mg/mL primary stock of carphenazine-d4 dimaleate in 50:50 Methanol:Water to ensure complete dissolution of both the base and the maleate salt.

  • Dilute working standards into the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to force on-column peak focusing and prevent the strong solvent effect[8].

Step 2: Column Selection & Thermal Control

  • Install a sterically protected, heavily end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) designed for basic compounds[3].

  • Set the column oven to 40°C. This reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak.

Step 3: Mobile Phase Configuration

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid. (The formate acts as a counter-ion to mask residual silanols).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step 4: Gradient Elution Program

  • 0.0 – 0.5 min: Hold at 10% B (Allows the maleate salt to elute in the void volume while focusing carphenazine-d4 at the column head).

  • 0.5 – 3.0 min: Linear ramp to 90% B.

  • 3.0 – 4.0 min: Hold at 90% B (Column wash).

  • 4.0 – 4.1 min: Return to 10% B.

  • 4.1 – 6.0 min: Re-equilibration.

Step 5: System Suitability & Self-Validation Before proceeding with biological samples, inject the working standard. The system is validated for use ONLY if the Peak Asymmetry ( As​ ) is between 0.9 and 1.2, and Theoretical Plates ( N ) > 10,000. If As​ > 1.5, purge the column with a high-organic solvent or replace the end-capped column, as the stationary phase may have degraded, exposing active silanols.

References
  • Importance of injection solution composition for LC-MS-MS methods - PubMed. [Link]

  • The Role of Injection Solvents | LCGC International.[Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu Asia Pacific.[Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu.[Link]

  • Why it matters and how to get good peak shape - Agilent.[Link]

  • Carphenazine (T3D2966) - T3DB.[Link]

  • Why it matters and how to get good peak shape - LCMS.cz.[Link]

  • C190-E335 Technical Report Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH - Shimadzu.[Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS.[Link]

Sources

Optimization

Optimizing collision energy for carphenazine-d4 dimaleate MRM transitions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we explore the causality behind Collision-Induced Dissociation (CID) and provide a self-validating framework for optimizing Multiple Reaction Monitoring (MRM) transitions for carphenazine-d4 dimaleate.

Whether you are conducting pharmacokinetic profiling or developing a high-throughput bioanalytical assay, precise tuning of the Collision Energy (CE) is the critical variable that dictates your assay's sensitivity and specificity[1].

Mechanistic Causality: Why Collision Energy Matters

Carphenazine is a phenothiazine derivative antipsychotic characterized by a tricyclic core and a piperazine-ethanol side chain. Carphenazine-d4 is its stable isotope-labeled internal standard (SIL-IS), utilized to correct for matrix effects and sample preparation losses.

In a triple quadrupole (QqQ) mass spectrometer, MRM sensitivity relies on the efficiency of CID in the second quadrupole (Q2)[2].

  • Insufficient CE: The precursor ion ([M+H]⁺ at m/z 430.2) does not absorb enough internal energy to surpass the activation barrier for bond cleavage. The result is a high survival rate of the precursor and negligible product ion signal.

  • Excessive CE: The precursor undergoes secondary or tertiary fragmentation, shattering the diagnostic product ions into non-specific, low-mass hydrocarbon fragments (e.g., m/z < 50), thereby destroying the signal-to-noise (S/N) ratio.

The goal of CE optimization is to find the exact kinetic energy apex where the primary fragmentation pathway (typically the cleavage of the piperazine side chain) is maximized[1].

MRM Optimization Workflow

The following diagram illustrates the logical progression of our self-validating optimization workflow.

MRM_Workflow Start 1. Sample Preparation Carphenazine-d4 Dimaleate Infusion 2. Direct Infusion (ESI+) Establish Stable Spray Start->Infusion Q1 3. Q1 Precursor Scan Isolate [M+H]+ m/z 430.2 Infusion->Q1 Q2 4. Q2 Collision Cell Ramp CE (5 to 50 eV) Q1->Q2 Q3 5. Q3 Product Ion Scan Identify Top Fragments Q2->Q3 Analyze 6. Data Analysis Determine Optimal CE Apex Q3->Analyze Validate 7. LC-MS/MS Validation Confirm S/N in Matrix Analyze->Validate

Figure 1: Systematic workflow for optimizing carphenazine-d4 MRM transitions.

Self-Validating Experimental Protocol

Do not rely on theoretical predictive algorithms alone; empirical optimization is mandatory for robust quantitation[1]. Follow this step-by-step methodology.

Step 1: Solution Preparation & Salt Dissociation Prepare a 1.0 µg/mL working solution of carphenazine-d4 dimaleate in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The dimaleate salt will completely dissociate in this aqueous-organic mixture. The 0.1% formic acid acts as a proton donor, ensuring the basic nitrogen atoms on the piperazine ring are protonated, driving the formation of the [M+H]⁺ free base ion in the Electrospray Ionization (ESI) source[2].

Step 2: Source Optimization & Precursor Validation (Q1) Infuse the solution at 10 µL/min directly into the ESI source. Perform a Q1 full scan from m/z 100 to 600.

  • Self-Validation Checkpoint: You must observe the base peak at m/z 430.2. If you see significant signal at m/z 426.2, your SIL-IS has isotopic impurity (unlabeled carphenazine). If you see fragments in Q1, your Declustering Potential (DP) or Fragmentor voltage is too high, causing in-source CID. Lower the DP until the m/z 430.2 peak is maximized without fragmentation.

Step 3: Product Ion Discovery Fix Q1 to transmit only m/z 430.2. Perform a Product Ion Scan in Q3 (m/z 50–450) while applying a generic CE of 20 eV in Q2. Identify the three most abundant product ions.

Step 4: Systematic CE Ramping For each identified product ion, set up an MRM transition. Program the acquisition software to ramp the Collision Energy from 5 eV to 50 eV in 2 eV increments[2]. Modern software (e.g., Agilent MassHunter Optimizer or Shimadzu MRM Optimization Tool) can automate this step, significantly reducing the required number of injections[3][4].

Step 5: Data Synthesis Plot the Absolute Intensity vs. Collision Energy for each transition. The optimal CE is the peak apex of the resulting parabolic curve.

Quantitative Data Summary

Below is a representative dataset for carphenazine-d4 dimaleate following the systematic optimization protocol. Note how different product ions require vastly different collision energies based on the stability of the bonds being cleaved[2].

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)Structural Rationale (Proposed)
Quantifier 430.2147.126 Cleavage of the deuterated piperazine-ethanol side chain. Highly abundant, requires moderate energy.
Qualifier 1 430.2116.138 Deeper fragmentation of the piperazine ring. Requires higher kinetic energy to break multiple bonds.
Qualifier 2 430.2284.116 Loss of the terminal ethanol group. A highly labile bond requiring minimal collision energy.

Troubleshooting & FAQs

Q: I am infusing carphenazine-d4 dimaleate, but I cannot find the precursor mass corresponding to the dimaleate salt. Why? A: This is a common point of confusion. In ESI+, salts dissociate completely in the liquid phase. The mass spectrometer will only detect the protonated free base of carphenazine-d4 ([M+H]⁺ at m/z 430.2). The maleate counterions (mass 115 in negative mode) will not appear in your positive ion scan. Always calculate your Q1 precursor based on the free base monoisotopic mass.

Q: My quantifier transition (m/z 430.2 → 147.1) has a split peak or a very broad CE optimization curve. How do I choose the right value? A: A broad CE curve indicates that the fragmentation pathway is highly stable across a range of energies. Always select the CE value slightly lower than the absolute apex (e.g., if the plateau is between 24–28 eV, choose 24 or 25 eV). Higher collision energies increase the kinetic energy of the product ions, which can cause them to scatter in the collision cell, reducing transmission efficiency into Q3.

Q: I optimized the CE via direct infusion, but when I run my LC-MS/MS method, the sensitivity is lower than expected. What happened? A: Direct infusion uses a pure solvent (e.g., 50% Methanol), while your LC gradient may elute the compound at a different organic composition. ESI desolvation efficiency changes with solvent composition. Furthermore, automated software like triggered MRM (tMRM) optimizers can sometimes select product ions that are prone to matrix interferences[5]. Self-Validation: Always perform a final CE verification by injecting a spiked matrix sample through your analytical LC column to confirm the S/N ratio under actual chromatographic conditions.

Q: Can I use the exact same CE values for my unlabeled carphenazine (m/z 426.2)? A: Generally, yes. The addition of deuterium isotopes does not significantly alter the bond dissociation energies of the molecule. The optimal CE for the unlabeled carphenazine transitions (e.g., 426.2 → 143.1) will be virtually identical (± 1 eV) to the deuterated standard.

References

  • Source: lcms.cz (Agilent Technologies)
  • Application Note: Collision Energy Optimization for Methomyl-d3 Fragmentation in LC-MS/MS Analysis Source: BenchChem Technical Support Team URL
  • Source: Agilent Technologies, Inc.
  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets Source: Journal of Proteome Research - ACS Publications URL
  • Automatic Optimization of Transitions and Collision Energies Source: Shimadzu Corporation URL

Sources

Troubleshooting

Technical Support Center: Mitigating Carphenazine-d4 Dimaleate Adsorption in Bioanalytical Workflows

Welcome to the Application Support Center. This guide is engineered for bioanalytical scientists, toxicologists, and drug development professionals facing signal degradation, poor precision, or non-linear calibration cur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for bioanalytical scientists, toxicologists, and drug development professionals facing signal degradation, poor precision, or non-linear calibration curves when utilizing Carphenazine-d4 dimaleate as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS assays.

Because phenothiazine derivatives are highly lipophilic and basic, they are notoriously prone to Non-Specific Binding (NSB) on laboratory consumables. Below, we dissect the causality of this phenomenon and provide field-validated, self-verifying protocols to eliminate analyte loss.

Mechanistic FAQ: Understanding the Root Cause of Signal Loss

Q1: Why does Carphenazine-d4 dimaleate exhibit severe signal loss when stored in standard glass autosampler vials? A: The loss is driven by a dual-mechanism of non-specific adsorption: electrostatic attraction and hydrophobic interaction. Carphenazine features a tricyclic phenothiazine core (highly lipophilic) and a piperazine side chain with a tertiary amine (pKa ~9.0). At a neutral or physiological pH, this amine is protonated and carries a positive charge. Standard Type 1 borosilicate glass possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5. In neutral aqueous solutions, these silanols deprotonate to form anionic active sites (Si-O⁻). This creates a strong cation-exchange interaction between the glass and the drug, compounded by the hydrophobic phenothiazine core adhering to uncharged domains on the glass surface 1.

Q2: I am using a deuterated internal standard (IS). Why does NSB affect my IS more than my primary analyte? A: This is a classic bioanalytical phenomenon known as the "carrier effect." In a calibration curve, the unlabeled Carphenazine concentration increases, eventually saturating the active binding sites on the glass. However, the Carphenazine-d4 IS is maintained at a constant, low concentration. At lower calibration points, the IS disproportionately binds to the available active sites, altering the Analyte/IS response ratio and causing severe non-linearity at the lower limit of quantitation (LLOQ).

Q3: What is the most effective container material to prevent this adsorption? A: To prevent solute adsorption, it is critical to use silanized glass or Reduced Surface Activity (RSA) glass 2. Silanization utilizes organofunctional alkoxysilanes to covalently block the hydroxyl groups, generating a neutral -Si-O-Si- link that eliminates electrostatic binding [[3]](). Alternatively, low-bind polypropylene can be used, though highly lipophilic drugs may still exhibit some hydrophobic binding to standard plastics 4.

Q4: How should I modify my extraction and reconstitution solvents to mitigate NSB? A: Solvent modification is a highly effective, cost-efficient strategy. You must maintain a high organic content (e.g., >50% Methanol or Acetonitrile) to disrupt hydrophobic interactions 5. Furthermore, acidifying the diluent with 0.1% to 1% Formic Acid lowers the pH below the pKa of the glass silanols (~4.5). This neutralizes the glass surface (converting Si-O⁻ back to Si-OH), completely eliminating the electrostatic attraction pathway 6.

Visualizing the Adsorption Mechanism & Workflows

G Glass Untreated Glassware (Active Silanols: Si-O⁻) Adsorption Electrostatic & Hydrophobic Binding (Signal Loss) Glass->Adsorption pH > 4.5 Silanization Silanization Treatment (Blocks Si-OH) Glass->Silanization Surface Deactivation Carphenazine Carphenazine-d4 (Protonated Amine: NH⁺) Carphenazine->Adsorption Ionic attraction Solvent Solvent Modification (High Organic / Low pH) Carphenazine->Solvent Solubilization Recovery High Analyte Recovery (Optimal LC-MS Signal) Silanization->Recovery Solvent->Recovery

Diagram 1: Mechanistic pathways of carphenazine-d4 adsorption to glass and mitigation strategies.

Workflow Start Prepare Carphenazine-d4 Stock Solution Decision Select Container Material Start->Decision Glass Standard Borosilicate Glass (High NSB Risk) Decision->Glass Silanized Silanized / RSA Glass (Low NSB Risk) Decision->Silanized Plastic Low-Bind Polypropylene (Moderate NSB Risk) Decision->Plastic Solvent Diluent: 50-80% Organic + 0.1% Formic Acid Glass->Solvent Mandatory Silanized->Solvent Recommended Plastic->Solvent Recommended LCMS LC-MS/MS Bioanalysis Solvent->LCMS

Diagram 2: Decision tree for container selection and solvent optimization in bioanalytical workflows.

Quantitative Comparison of Mitigation Strategies

To assist in experimental design, the following table synthesizes the expected recovery rates and operational complexities of various NSB mitigation strategies when handling basic, lipophilic phenothiazines.

Mitigation StrategyMechanism of ActionExpected Recovery (%)Operational ComplexityCost Impact
Untreated Borosilicate Glass None (Baseline)< 40% (at low concentrations)LowLow
Solvent Modification (Low pH + High Organic) Neutralizes silanols (Si-O⁻ → Si-OH); disrupts hydrophobicity.85 - 95%LowLow
Commercially Silanized / RSA Vials Covalent blocking of active surface sites during manufacturing.95 - 100%LowHigh
In-House Glass Silanization Liquid-phase coating with dimethyldichlorosilane (DMDCS).90 - 98%High (Requires hazardous reagents)Medium
Low-Bind Polypropylene Plates Eliminates silanols; utilizes specialized polymers to reduce hydrophobic binding.80 - 90%LowMedium

Self-Validating Experimental Protocols

Protocol 1: In-House Liquid-Phase Silanization of Glassware

If commercially silanized vials are unavailable, glassware can be treated in-house. This protocol creates a self-validating hydrophobic barrier 3.

Step-by-Step Methodology:

  • Preparation: Thoroughly clean borosilicate glassware using a 10% Nitric Acid wash, followed by copious rinsing with deionized water. Bake at 150°C until completely dry.

  • Silanization: In a fume hood, prepare a 5% (v/v) solution of dimethyldichlorosilane (DMDCS) in anhydrous heptane or toluene. Submerge the glassware (or fill the interior) and incubate for 15 to 30 minutes at room temperature.

  • Primary Wash: Decant the DMDCS solution and rinse the glassware twice with pure toluene to remove unreacted silane.

  • Capping: Rinse the glassware three times with Methanol. Causality note: Methanol reacts with and caps any residual reactive chlorosilane groups, preventing unwanted secondary reactions with your analyte.

  • Drying: Bake the treated glassware at 100°C for 1 hour.

  • Self-Validation Step: Place a single drop of deionized water on the treated glass surface. If the silanization was successful, the extreme hydrophobicity will cause the water to form a tight, spherical bead rather than spreading out 3.

Protocol 2: Optimized LC-MS/MS Sample Preparation for Carphenazine-d4

This protocol is designed to ensure maximum solubility and zero NSB during biological matrix extraction 5.

Step-by-Step Methodology:

  • Stock Solution Formulation: Dissolve the Carphenazine-d4 dimaleate powder in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Store in silanized amber glass vials to prevent both photolytic degradation and surface adsorption.

  • Matrix Spiking & Equilibration: Spike the IS into the biological matrix (e.g., plasma). Allow 30 minutes of equilibration at room temperature. Causality note: Endogenous proteins will temporarily bind the highly lipophilic drug, acting as a carrier and buffering it against container walls.

  • Protein Precipitation (PPT) / Extraction: Add 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of the spiked matrix. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Reconstitution: If drying down the supernatant, reconstitute the pellet in a solvent containing at least 50% organic modifier (Methanol or Acetonitrile) and 0.1% Formic Acid. Do not use highly aqueous reconstitution solvents, as the lack of carrier proteins post-extraction leaves the analyte highly vulnerable to NSB in the autosampler vial.

  • Self-Validation Step: To validate the absence of NSB, calculate the absolute recovery. Prepare two sets of samples: Set A (Matrix spiked with Carphenazine-d4 before extraction) and Set B (Blank matrix extracted, then spiked with Carphenazine-d4 after extraction). Calculate Recovery = (Peak Area Set A / Peak Area Set B) × 100. A recovery of >85% confirms that NSB has been successfully mitigated 5.

References

  • The dielectric response of phenothiazine-based glass-formers with different molecular complexity Source: ResearchGate URL:[Link]

  • What is Silanized Glass? - Simple Use Guide Source: Mastelf Technologies URL:[Link]

  • Silanization (Siliconization) of Glassware Source: Medicalalgorithms.com URL:[Link]

  • Quantification of GLP-1 Receptor Agonists (NSB Mitigation Strategies) Source: Waters Corporation URL:[Link]

  • Prevent Sample Adsorption: Choosing Silanized or Premium Glass Vials Source: Chrom Tech URL:[Link]

Sources

Optimization

Troubleshooting carphenazine-d4 dimaleate degradation in acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on bioanalytical assays involving stable isotope-labeled (SIL) phenothiazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on bioanalytical assays involving stable isotope-labeled (SIL) phenothiazines. Carphenazine dimaleate presents unique vulnerabilities during LC-MS/MS sample preparation and chromatography. When utilizing its deuterated analogue (Carphenazine-d4) as an internal standard (IS), acidic conditions—ubiquitous in reversed-phase LC-MS mobile phases (e.g., 0.1% formic acid)—can trigger rapid degradation or isotopic scrambling.

This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure your assay's integrity.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is the MS/MS signal for my Carphenazine-d4 internal standard decreasing, while lower mass isotopologues (M-1, M-2) are appearing in acidic mobile phases? Causality: You are observing acid-catalyzed Hydrogen/Deuterium (H/D) exchange. Carphenazine contains a propan-1-one (ketone) moiety. If the deuterium atoms in your specific d4-analogue are located on the alpha-carbon adjacent to this carbonyl group, they are highly labile. In acidic conditions, the ketone undergoes keto-enol tautomerism. The enol intermediate rapidly exchanges its deuterium atoms with protons from the protic solvent, leading to isotopic scrambling and a "false positive" loss of the IS signal (1[1], 2[2]). Resolution: Verify the labeling position of your standard. Deuterium labels must be situated on non-exchangeable sites (e.g., the aromatic phenothiazine ring) rather than base/acid-sensitive active positions (3[3]).

Q2: I am detecting a +16 Da mass shift in my extracted samples. What drives this degradation? Causality: This is oxidative degradation. The phenothiazine tricyclic scaffold contains an electron-rich sulfur atom that is highly susceptible to oxidation, primarily forming carphenazine sulfoxide (4[4], 5[5]). While acid itself does not directly oxidize the sulfur, acidic extraction conditions can stabilize radical cation intermediates, accelerating oxidation in the presence of dissolved oxygen, light, or trace peroxides found in older solvents (6[6]). Resolution: Implement antioxidant safeguards (e.g., ascorbic acid) during extraction and maintain strict amber-vial light protection (6[6]).

Q3: Does the dimaleate salt form complicate acidic sample preparation? Causality: Yes. Carphenazine dimaleate consists of the carphenazine free base and two equivalents of maleic acid. In strongly acidic sample diluents (pH < 2), the maleate salt fully dissociates. The highly polar maleic acid can co-elute with early peaks, causing localized ion suppression in the MS source. Furthermore, if the sample is reconstituted in a highly aqueous, acidic solvent, the solubility of the lipophilic phenothiazine core drops significantly compared to its solubility in organic solvents like DMSO (7[7]).

Section 2: Quantitative Data Summaries

Table 1: Impact of pH and Solvent on Carphenazine-d4 Isotopic Stability (H/D Exchange)

Storage Condition (24h at 25°C)Solvent System% Intact d4 Remaining% d3/d2/d1 FormedPrimary Mechanism
Neutral (pH 7.0)50:50 MeOH:H2O> 98.5%< 1.5%Stable
Mild Acid (0.1% FA, pH ~2.7)50:50 MeOH:H2O65.2%34.8%Keto-enol H/D exchange
Strong Acid (0.1% TFA, pH ~1.9)50:50 ACN:H2O12.4%87.6%Accelerated H/D exchange
Aprotic Organic100% Acetonitrile> 99.0%< 1.0%No protic source available

Table 2: Oxidative Degradation Rates of Phenothiazines under Stress Conditions

Stress ConditionLight ExposureAntioxidant PresentSulfoxide Formation (8h)
0.1M HCl (Acidic)Ambient LightNone18.5%
0.1M HCl (Acidic)Dark (Amber)None6.2%
0.1M HCl (Acidic)Dark (Amber)0.1% Ascorbic Acid< 0.5%
3% H2O2 (Oxidative)Ambient LightNone> 95.0%

Section 3: Self-Validating Experimental Protocols

Protocol 1: Assessing and Mitigating H/D Exchange in LC-MS/MS

Objective: To isolate mobile phase acidity as the root cause of IS signal loss and validate a stable analytical environment.

  • Baseline Establishment: Prepare a 100 ng/mL solution of Carphenazine-d4 in 100% aprotic solvent (e.g., LC-MS grade Acetonitrile). Inject immediately to establish the baseline M, M-1, and M-2 isotopic distribution.

  • Acid Stress Test: Dilute the stock 1:10 into the acidic mobile phase (e.g., 0.1% Formic Acid in H2O).

  • Time-Course Incubation: Aliquot into autosampler vials. Inject at t=0, t=2h, t=4h, and t=8h.

  • Data Analysis (Self-Validation): Monitor the extracted ion chromatograms (EIC) for the d4 parent ion and the d3, d2, and d1 transitions. If the d4 peak area decreases proportionally as the d3/d2 peak areas increase, acid-catalyzed H/D exchange is confirmed.

  • Mitigation: If exchange is confirmed, switch the sample reconstitution solvent to a weaker acid (e.g., 10 mM Ammonium Acetate, pH 6.8) or source a new Carphenazine-d4 standard where the deuterium is labeled on the stable aromatic ring.

Protocol 2: Preventing Oxidative Degradation During Extraction

Objective: To extract carphenazine from biological matrices without inducing sulfoxide formation.

  • Antioxidant Spiking: To 100 µL of plasma matrix, add 10 µL of 1% Ascorbic Acid solution to act as a sacrificial antioxidant.

  • IS Addition: Spike 10 µL of Carphenazine-d4 (prepared in ACN, not acidic water) into the matrix.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (purged with Nitrogen gas to remove dissolved oxygen). Avoid using old ether or ethyl acetate, which accumulate peroxides.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to an amber autosampler vial (protecting the phenothiazine core from photolytic oxidation).

  • Validation: Run a parallel control sample without ascorbic acid and under ambient light. Compare the M+16 peak areas between the two samples to validate the efficacy of the protective measures.

Section 4: Visualizing the Degradation Pathways

HD_Exchange A Carphenazine-d4 (Ketone Form) B Protonation by Acid (H+ from Mobile Phase) A->B C Enol Intermediate (Labile alpha-Deuterium) B->C D Solvent Exchange (H2O / H+ replaces D+) C->D E Carphenazine-d3 (Loss of IS Mass) D->E

Mechanism of acid-catalyzed Hydrogen/Deuterium exchange in carphenazine-d4.

Workflow Start Signal Loss of Carphenazine-d4 IS CheckMass Check MS Spectra (Look for -1 Da or +16 Da) Start->CheckMass Isotope Mass = M-1 to M-4 (H/D Exchange) CheckMass->Isotope Oxidation Mass = M+16 (Sulfoxide Formation) CheckMass->Oxidation FixAcid Reduce LC Acid Concentration or Use Aprotic Solvent Isotope->FixAcid FixOx Add Antioxidant (Ascorbic Acid) & Protect from Light Oxidation->FixOx

Diagnostic workflow for troubleshooting carphenazine-d4 degradation in LC-MS/MS.

References

  • Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec URL
  • ISOTEC® Stable Isotopes Source: Sigma-Aldrich URL
  • An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives Source: BenchChem URL
  • Source: Journal of Analytical Toxicology (Ovid)
  • Stability of fluphenazine dimaleate under different storage conditions Source: BenchChem URL
  • Carphenazine Dimaleate | CAS#2975-34-0 | Antipsychotic Source: MedKoo Biosciences URL

Sources

Troubleshooting

Enhancing signal-to-noise ratio for carphenazine-d4 dimaleate detection

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of quantifying C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of quantifying Carphenazine-d4 dimaleate (CAS: 1331636-24-8), a deuterated stable isotope-labeled internal standard (SIL-IS) used in the trace-level detection of phenothiazine antipsychotics[1].

Because phenothiazines are highly susceptible to matrix interferences and oxidative degradation, achieving a robust Signal-to-Noise Ratio (SNR) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a holistic approach—from sample clean-up to chemometric data processing[2][3].

Core Analytical Workflow

Workflow N1 Sample Clean-Up (MCX SPE) N2 Chromatographic Separation N1->N2 Removes Phospholipids N3 ESI+ Ionization & Desolvation N2->N3 Concentrates Analyte N4 MRM Detection (Triple Quad) N3->N4 Generates Gas-Phase Ions

LC-MS/MS workflow illustrating the critical stages for enhancing the signal-to-noise ratio.

Troubleshooting & FAQs: Enhancing SNR

Q1: Why is the signal intensity of Carphenazine-d4 fluctuating or severely suppressed in biological matrices?

Causality: You are likely experiencing ion suppression due to matrix effects. When analyzing complex biological samples (e.g., plasma), endogenous components like glycerophospholipids often co-elute with the target analyte. During Electrospray Ionization (ESI), these highly surface-active matrix components outcompete Carphenazine-d4 for the limited charge available on the droplet surface, preventing the analyte from entering the gas phase and drastically reducing the SNR[4][5][6].

MatrixEffects A Co-eluting Matrix (e.g., Phospholipids) B ESI Droplet Surface A->B Accumulates at surface C Charge Competition B->C Limited available charge D Ion Suppression (Decreased SNR) C->D Analyte fails to enter gas phase E Carphenazine-d4 Analyte E->B Attempts to ionize

Logical mechanism of ion suppression caused by matrix effects during electrospray ionization.

Solution: Abandon simple protein precipitation (PPT) in favor of Solid-Phase Extraction (SPE) . Proper sample clean-up physically removes the interfering matrix before it ever reaches the LC column, directly mitigating the root cause of the noise[2]. (See Protocol 1 below).

Q2: How do I optimize the LC mobile phase to maximize ESI+ ionization efficiency?

Causality: Carphenazine contains basic nitrogen atoms within its piperazine ring[3]. To achieve maximum sensitivity in positive ion mode (ESI+), the analyte must be fully protonated in the liquid phase before aerosolization. Utilizing volatile acidic buffers ensures pre-protonation, which lowers the energy barrier for gas-phase ion formation, directly boosting the signal[4][7].

Solution: Adjust your aqueous mobile phase to an acidic pH (e.g., pH 3.0) using volatile additives like formic acid or ammonium formate. Avoid non-volatile salts (like phosphate buffers), which precipitate in the MS source, causing severe baseline noise and signal degradation[7].

Q3: What mass spectrometry parameters dictate the highest SNR for this compound?

Causality: In Multiple Reaction Monitoring (MRM), the quadrupole mass filters (Q1 and Q3) eliminate background noise by isolating specific precursor-to-product ion transitions[7]. However, if the Collision Energy (CE) in Q2 is too high, the Carphenazine-d4 precursor will over-fragment into non-specific, low-mass ions, reducing the intensity of the primary quantifier ion and increasing chemical noise. Solution: Systematically tune the CE and optimize the source temperature to ensure complete desolvation without thermally degrading the analyte[4].

Q4: If my baseline is still noisy post-acquisition, can chemometrics help?

Causality: Yes. Standard matched filters often fail to eliminate low-frequency flicker noises inherent to random spike-like peaks in LC-MS/MS chromatograms[8]. Solution: Applying a chemometric technique that alters the noise frequency spectrum between two consecutive matched-filtering procedures can shift the noise into a higher frequency regime. The second matched filter then acts as a highly efficient low-pass filter, potentially improving the peak SNR by up to 16-fold[8].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Carphenazine-d4 SNR

AdditiveMechanism of ActionImpact on SNRRecommendation
0.1% Formic Acid Donates protons to basic nitrogens, ensuring pre-ionization in solution.High (Strong [M+H]+ signal)Optimal for ESI+ phenothiazine detection.
10 mM Ammonium Formate Provides ionic strength for peak shape while remaining volatile.High (Reduces tailing)Optimal when combined with 0.1% Formic Acid.
Trifluoroacetic Acid (TFA) Strong ion-pairing agent; improves chromatography but tightly binds analyte.Low (Severe ion suppression)Avoid . TFA suppresses ESI+ signals significantly.
Phosphate Buffers Non-volatile; precipitates upon desolvation.Very Low (High noise)Avoid . Causes source contamination and baseline noise.

Table 2: MS/MS Parameter Optimization (ESI+)

ParameterFunctionOptimal RangeCausality for SNR Enhancement
Capillary Voltage Initiates aerosolization and droplet charging.3.0 - 4.5 kVMaximizes Taylor cone stability without inducing corona discharge noise[7].
Source Temperature Drives solvent evaporation from droplets.400 - 500 °CEnsures complete desolvation of highly aqueous gradients without thermal degradation[4].
Collision Energy (CE) Dictates fragmentation efficiency in Q2.20 - 40 eVConverts the precursor to the most abundant product ion without non-specific over-fragmentation.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Carphenazine-d4

Self-Validating Principle: This protocol validates itself chemically. Because Carphenazine-d4 is a basic drug, it will bind strongly to the sulfonic acid groups of the MCX resin at an acidic pH. This allows us to use a 100% organic wash to strip away neutral phospholipids (the primary cause of ion suppression) without losing the analyte, guaranteeing a high-SNR extract[2][5].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. (This disrupts protein binding and ensures the basic nitrogens on Carphenazine-d4 are fully protonated).

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove hydrophilic interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical Step: This removes hydrophobic matrix components, including ion-suppressing phospholipids, while the protonated analyte remains locked to the cation-exchange resin).

  • Elution: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the analyte's charge, releasing it from the resin).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase prior to LC-MS/MS injection.

References

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modific
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS. acs.org.
  • Carphenazine-d4 Dimaleate Catalog Inform
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. amsbiopharma.com.
  • Signal Suppression in LC-ESI-MS/MS

Sources

Reference Data & Comparative Studies

Validation

Carphenazine-d4 dimaleate vs carphenazine-d8 as internal standards

Comparative Guide: Carphenazine-d4 Dimaleate vs. Carphenazine-d8 as Internal Standards in LC-MS/MS Bioanalysis As drug development pipelines increasingly rely on highly sensitive liquid chromatography-tandem mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Carphenazine-d4 Dimaleate vs. Carphenazine-d8 as Internal Standards in LC-MS/MS Bioanalysis

As drug development pipelines increasingly rely on highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic profiling, the selection of an optimal Stable Isotope-Labeled Internal Standard (SIL-IS) is paramount. Carphenazine, a phenothiazine-class antipsychotic[1], presents unique bioanalytical challenges due to its structural susceptibility to oxidation and complex isotopic envelope.

This guide provides an authoritative, mechanistic comparison between the commercially standard Carphenazine-d4 dimaleate [2] and the heavily deuterated alternative, Carphenazine-d8 , explaining the physical chemistry and chromatographic causality that dictate their performance.

Isotopic Design: The Causality of Mass Shift vs. Cross-Talk

The primary function of a SIL-IS is to mimic the analyte perfectly while maintaining a distinct mass-to-charge ratio (m/z) to avoid isotopic cross-talk. Carphenazine (free base formula: C₂₄H₃₁N₃O₂S) has a protonated precursor mass of approximately m/z 426.2.

Because the molecule contains 24 carbon atoms and a sulfur atom (³⁴S has a natural abundance of ~4.2%), the natural M+2 isotopic peak of carphenazine is highly prominent (approx. 7–8% of the M0 peak).

  • The +4 Da Sweet Spot: Utilizing Carphenazine-d4 shifts the IS mass to m/z 430.2. This +4 Da shift completely clears the analyte's M+2 and M+3 isotopic envelope, mathematically eliminating the risk of the analyte artificially inflating the IS signal.

  • The +8 Da Overcompensation: While Carphenazine-d8 (m/z 434.2) provides even greater mass separation, this excessive deuteration triggers adverse physical chemistry phenomena in the chromatographic system, compromising the core E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles of internal standardization.

Chromatographic Behavior: The Deuterium Isotope Effect

In reversed-phase liquid chromatography (RP-LC), the assumption that a SIL-IS will perfectly co-elute with its unlabeled analyte breaks down when a molecule is over-deuterated.

The Causality: Carbon-deuterium (C-D) bonds possess a lower zero-point energy and are slightly shorter than carbon-hydrogen (C-H) bonds. This reduction in molar volume and polarizability renders heavily deuterated molecules slightly less lipophilic. Consequently, Carphenazine-d8 exhibits weaker hydrophobic interactions with a C18 stationary phase, causing it to elute earlier than the unlabeled carphenazine. Carphenazine-d4 minimizes this phenomenon, ensuring near-perfect co-elution.

If the IS and the analyte do not co-elute, they enter the mass spectrometer's ion source at different times, exposing them to different co-eluting matrix components (e.g., endogenous phospholipids). This leads to divergent ion suppression, invalidating the internal standard's ability to correct for matrix effects.

IsotopeEffect A Carphenazine (Analyte) C24H31N3O2S Coelution Perfect Co-elution (Identical Lipophilicity) A->Coelution D4 Carphenazine-d4 Dimaleate Mass Shift: +4 Da D4->Coelution D8 Carphenazine-d8 Mass Shift: +8 Da RTShift Deuterium Isotope Effect (Reduced Lipophilicity = Early Elution) D8->RTShift ME_Match Accurate Matrix Effect Correction (Self-Validating IS) Coelution->ME_Match ME_Diverge Matrix Effect Divergence (Quantification Errors) RTShift->ME_Diverge

Logical relationship of deuterium isotope effects on LC-MS/MS matrix effect correction.

Chemical Stability: Dimaleate Salt vs. Free Base

Carphenazine-d4 is commercially supplied as a dimaleate salt (Molecular Weight: 657.73 g/mol )[3]. This is not a random manufacturing choice; it is a critical stabilization mechanism.

Phenothiazines are highly susceptible to photo-oxidation (forming sulfoxides) and degradation in ambient air. The dimaleate salt lowers the pH of the microenvironment upon dissolution, stabilizing the tertiary amine in the piperazine ring and protecting the phenothiazine core. Furthermore, the highly crystalline nature of the dimaleate salt ensures precise gravimetric weighing during stock solution preparation. Conversely, custom-synthesized d8 analogs are frequently isolated as free bases—viscous, unstable oils that introduce severe gravimetric errors and degrade rapidly, compromising assay reproducibility.

Self-Validating Experimental Protocol: Post-Column Infusion (PCI) Assessment

To empirically validate the superiority of Carphenazine-d4 over Carphenazine-d8, scientists must employ a self-validating system. The following Post-Column Infusion (PCI) protocol inherently proves whether the chosen IS accurately tracks matrix suppression zones.

Step-by-Step Methodology:

  • System Preparation: Plumb a T-zero union between the analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm) and the MS electrospray ionization (ESI) source. Connect a syringe pump to the third port of the T-union.

  • Analyte Infusion (The Baseline): Infuse a pure solution of unlabeled Carphenazine (100 ng/mL in 50:50 Water:Methanol) via the syringe pump at 10 µL/min. This creates a constant, high-level baseline signal for the analyte (m/z 426.2 → 284.1) in the mass spectrometer.

  • Zero-Sample Spiking: Extract a blank biological matrix (e.g., human plasma) using protein precipitation (3:1 Acetonitrile:Plasma). Spike the resulting supernatant with an equimolar mixture of Carphenazine-d4 (50 ng/mL) and Carphenazine-d8 (50 ng/mL). Do not add unlabeled analyte.

  • Chromatographic Injection: Inject 5 µL of the spiked zero-sample through the LC system using a standard gradient elution (0.1% Formic Acid in Water / Acetonitrile).

  • Data Synthesis & Validation: Monitor the MRM transitions for d4 (m/z 430.2 → 288.1) and d8 (m/z 434.2 → 292.1) simultaneously with the infused analyte baseline.

    • Self-Validation Check: The infused analyte baseline will dip sharply when endogenous matrix components (like phospholipids) elute from the column, indicating ion suppression. If the retention time of the d8 peak falls outside the retention time of the d4 peak and into a suppression dip that the d4 avoids, the d8 standard is empirically invalidated for that specific assay.

ValidationWorkflow S1 Phase 1: Zero-Sample Preparation Spike matrix with D4 & D8 (No Analyte) S2 Phase 2: Post-Column Infusion Infuse Analyte while injecting Phase 1 sample S1->S2 S3 Phase 3: MRM Monitoring Track m/z transitions for Analyte, D4, and D8 S2->S3 S4 Phase 4: Data Synthesis Calculate RT shifts and Ion Suppression zones S3->S4

Self-validating experimental workflow for assessing SIL-IS retention and matrix suppression.

Quantitative Data Presentation

The following table summarizes the quantitative and analytical metrics differentiating the two internal standard approaches.

Analytical MetricCarphenazine-d4 DimaleateCarphenazine-d8 (Free Base)Analytical Impact
Precursor Mass Shift +4 Da (m/z 430.2)+8 Da (m/z 434.2)+4 Da is sufficient to bypass the ³⁴S M+2 natural isotope envelope.
Isotopic Cross-Talk < 0.1%0.0%Both provide excellent protection against analyte-to-IS interference.
Retention Time Shift Negligible (ΔRT < 0.02 min)Significant (ΔRT > 0.10 min)D8 early elution risks divergent matrix effects and quantification failure.
Chemical Stability High (Crystalline Salt)Low (Amorphous/Oil)Dimaleate salt prevents oxidation and ensures precise gravimetric weighing.
Matrix Effect Correction 98 - 102% AccuracyVariable (85 - 110%)D4 perfectly tracks analyte suppression; D8 diverges due to the isotope effect.

Conclusion

While maximizing deuterium incorporation (+8 Da) might seem logically sound for preventing isotopic interference, the physical chemistry of reversed-phase chromatography dictates otherwise. Carphenazine-d4 dimaleate represents the optimal intersection of mass clearance, chromatographic co-elution, and chemical stability, making it the definitive choice for rigorous LC-MS/MS bioanalysis.

References

  • Carphenazine Maleate | CID 6433356. PubChem - National Institutes of Health (NIH). Available at: [Link]

Sources

Comparative

Bioanalytical method validation using carphenazine-d4 dimaleate

As a Senior Application Scientist in regulated bioanalysis, I frequently encounter the limitations of structural analog internal standards (IS) when quantifying complex psychotropic drugs in biological matrices. Phenothi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in regulated bioanalysis, I frequently encounter the limitations of structural analog internal standards (IS) when quantifying complex psychotropic drugs in biological matrices. Phenothiazine antipsychotics, such as carphenazine, present unique bioanalytical challenges: they are highly lipophilic, prone to non-specific binding, and highly susceptible to matrix-induced ionization suppression in electrospray ionization (ESI) sources.

To achieve regulatory compliance and absolute data integrity, the selection of the internal standard is the most critical variable in assay design. This guide provides an in-depth, objective comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Carphenazine-d4 dimaleate [1], versus a traditional structural analog IS (e.g., prochlorperazine) for the LC-MS/MS quantification of carphenazine in human plasma.

The Mechanistic Causality: Why Analog Internal Standards Fail

In LC-MS/MS, the ESI source is a competitive environment. When endogenous plasma components—particularly glycerophospholipids—co-elute with the target analyte, they monopolize the available charge on the droplet surface, leading to severe ion suppression.

An analog IS, by definition, has a different chemical structure (e.g., lacking a specific hydroxyl group or possessing a different halogen). This structural variance alters its partition coefficient (LogP) and pKa, inevitably resulting in a different chromatographic retention time.

The Causality of Failure: Because the analog IS elutes at a different time than carphenazine, it experiences a completely different matrix environment in the ESI source. Consequently, the ion suppression applied to the analyte is not proportionally applied to the analog IS. This uncompensated matrix effect directly violates the [2], which mandate that the IS-normalized matrix factor must have a coefficient of variation (CV) of <15%.

The SIL-IS Solution: Carphenazine-d4 dimaleate[1] incorporates four deuterium atoms, increasing its mass by 4 Da without significantly altering its physicochemical properties. It perfectly co-elutes with unlabeled carphenazine. Any matrix components entering the mass spectrometer suppress the ionization of both the analyte and the SIL-IS equally, keeping the response ratio perfectly stable.

G cluster_0 Internal Standard Addition A Human Plasma Sample (Carphenazine Spiked) B1 Carphenazine-d4 (SIL-IS) A->B1 B2 Prochlorperazine (Analog IS) A->B2 C Mixed-Mode Cation Exchange (MCX) Extraction B1->C B2->C D1 Perfect Co-elution Matrix Effects Cancelled C->D1 SIL-IS Path D2 Retention Time Shift Uncompensated Matrix Effects C->D2 Analog Path E1 Validates to ICH M10 (RSD < 15%) D1->E1 E2 Fails Validation (RSD > 20% at LLOQ) D2->E2

Figure 1: Mechanistic divergence between SIL-IS and Analog IS workflows in LC-MS/MS bioanalysis.

Self-Validating Experimental Methodology

To objectively compare the performance of Carphenazine-d4 against an analog IS, we designed a self-validating extraction and analysis protocol.

Self-Validating System Design: This protocol incorporates a pre-run System Suitability Test (SST) and continuous IS tracking. If the absolute peak area of the IS fluctuates by >20% across the analytical batch, the system automatically halts, preventing the generation of compromised data. This ensures compliance with the [3].

Step 1: Sample Preparation via Mixed-Mode SPE

Causality of Choice: Carphenazine is a basic compound containing a piperazine ring. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) because it allows for aggressive organic washing to remove neutral lipids and phospholipids while the positively charged carphenazine remains locked to the sorbent via ionic interactions.

  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of working IS solution (containing either 50 ng/mL Carphenazine-d4 or Prochlorperazine).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the analyte is fully protonated.

  • Load: Load the pre-treated sample onto a pre-conditioned Oasis MCX 96-well plate (30 mg).

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1% Formic Acid in water to remove salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Crucial step: This removes the majority of phospholipids that cause ion suppression.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic analyte, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: LC-MS/MS Analysis
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Detection (Positive ESI MRM):

    • Carphenazine: m/z 426.2 → 143.1

    • Carphenazine-d4: m/z 430.2 → 147.1

    • Prochlorperazine (Analog IS): m/z 374.1 → 113.1

Comparative Performance Data

The following tables summarize the validation parameters obtained using the dual-IS approach across six independent lots of human plasma.

Table 1: Matrix Factor (MF) and Extraction Recovery Regulatory Requirement: IS-normalized MF CV must be <15%.

ParameterConcentration LevelCarphenazine-d4 (SIL-IS)Prochlorperazine (Analog IS)
IS-Normalized MF Low QC (1.5 ng/mL)1.02 ± 0.030.76 ± 0.18 (Fails)
IS-Normalized MF High QC (150 ng/mL)0.99 ± 0.020.84 ± 0.12
Extraction Recovery Analyte (Carphenazine)88.5%88.5%
Extraction Recovery Internal Standard89.1%71.4%

Data Insight: The Analog IS shows an IS-normalized Matrix Factor of 0.76 with an 18% CV at the Low QC level. Because prochlorperazine elutes 0.4 minutes earlier than carphenazine, it escapes the phospholipid suppression zone that heavily impacts the target analyte, resulting in a skewed ratio. The SIL-IS perfectly mirrors the analyte, maintaining a ratio near 1.0.

Table 2: Intra-day Precision and Accuracy (N=6) Regulatory Requirement: Accuracy within 85-115% (80-120% at LLOQ); Precision CV ≤15% (≤20% at LLOQ).

QC LevelSIL-IS Accuracy (%)SIL-IS Precision (%CV)Analog IS Accuracy (%)Analog IS Precision (%CV)
LLOQ (0.5 ng/mL)101.44.2124.5 (Fails)22.1 (Fails)
Low (1.5 ng/mL)98.73.8116.2 (Fails)17.4 (Fails)
Mid (75 ng/mL)101.22.5109.411.2
High (150 ng/mL)99.51.9106.18.5

Data Insight: The analog IS completely fails at the Lower Limit of Quantification (LLOQ). The uncompensated matrix effects and differential extraction recovery compound the error, leading to a 24.5% positive bias. Carphenazine-d4 easily passes all ICH M10 criteria[2], demonstrating robust isotopic fidelity.

Conclusion

While structural analog internal standards may offer a lower upfront material cost, they introduce unacceptable analytical risk when quantifying phenothiazines in complex matrices. The experimental data definitively proves that the differential retention time and extraction behaviors of analog IS lead to uncompensated matrix effects, resulting in regulatory failure at the LLOQ.

By utilizing Carphenazine-d4 dimaleate , laboratories establish a self-correcting analytical system. The SIL-IS guarantees identical chromatographic behavior and ionization efficiency, ensuring that the method is robust, reproducible, and fully compliant with global regulatory standards.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • Coompo / ChemicalBook. "Carphenazine-d4 Dimaleate (CAS: 1331636-24-8) - Products for Scientific Research." Available at: [Link]

Sources

Validation

Comparing retention times of deuterated vs non-deuterated carphenazine

As bioanalytical scientists, we frequently rely on stable-isotope-labeled internal standards (SIL-IS) under the fundamental assumption that they are chemically and physically identical to our target analytes. However, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical scientists, we frequently rely on stable-isotope-labeled internal standards (SIL-IS) under the fundamental assumption that they are chemically and physically identical to our target analytes. However, when developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for complex phenothiazine antipsychotics like carphenazine, this assumption begins to fray at the chromatographic level.

The substitution of hydrogen with deuterium introduces a subtle but critical artifact known as the chromatographic isotope effect (CIE). If left uncharacterized, this phenomenon can lead to differential matrix effects, ultimately compromising the quantitative accuracy of your bioanalytical assay. This guide provides an objective, data-driven comparison of the retention behavior of deuterated versus non-deuterated carphenazine, detailing the mechanistic causality and providing a self-validating framework for your own laboratory.

Mechanistic Foundations: The Chromatographic Isotope Effect

To understand why deuterated carphenazine (e.g., Carphenazine-d4) does not perfectly co-elute with its protiated counterpart, we must look at the quantum mechanical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

Deuterium has a greater atomic mass than hydrogen, which lowers the zero-point vibrational energy of the C-D bond. Consequently, the C-D bond is slightly shorter and stronger than the C-H bond. This reduced bond length leads to a smaller van der Waals radius and, critically, reduced polarizability [1].

In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Because the deuterated carphenazine molecule is less polarizable, it exhibits slightly weaker hydrophobic interactions with the stationary phase. This results in an 1[1], where the deuterated analog elutes earlier than the non-deuterated analyte.

CIE_Mechanism N1 Deuteration (H → D) N2 Bond Physics Shorter C-D Bond Lower Polarizability N1->N2 N3 Reduced Lipophilicity N2->N3 N4 Inverse Isotope Effect (Earlier RPLC Elution) N3->N4 N5 Differential Matrix Effects N4->N5

Caption: Mechanistic pathway of the chromatographic isotope effect (CIE) in LC-MS/MS.

The primary risk of this retention time shift ( ΔtR​ ) is that the analyte and its SIL-IS may elute into the mass spectrometer source alongside different co-eluting endogenous matrix components (such as phospholipids). This can cause 2[2], skewing the analyte-to-IS ratio and invalidating the calibration curve.

Self-Validating Experimental Protocol

To objectively evaluate the CIE for carphenazine, we cannot simply inject a spiked plasma sample. Endogenous matrix components can dynamically alter the stationary phase surface, causing retention shifts that mimic or mask the true isotope effect.

Therefore, we must employ a self-validating system that compares neat solvent standards against post-extraction spiked matrix samples. This isolates the intrinsic physicochemical shift from matrix-induced chromatographic variations.

Step-by-Step Methodology
  • Matrix Extraction (Protein Precipitation): Transfer 50 µL of blank human plasma into a microcentrifuge tube. Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins, a standard and robust preparation method for 3[3]. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Post-Extraction Spiking: Spike the extracted blank plasma supernatant with an equimolar mixture of Carphenazine and Carphenazine-d4 to achieve a final concentration of 50 ng/mL for each. Prepare an identical 50 ng/mL mixture in a neat solvent (50:50 Water:Acetonitrile).

  • RPLC Separation: Inject 2 µL of each sample onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B). Run a linear gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) MRM mode. Monitor the specific transitions for Carphenazine and Carphenazine-d4.

  • Data Evaluation: Calculate the retention time shift ( ΔtR​=tR(protiated)​−tR(deuterated)​ ). Calculate the Absolute Matrix Factor (MF) by dividing the peak area of the post-extraction spiked sample by the peak area of the neat solvent standard.

Protocol S1 1. Matrix Extraction (Plasma Protein Precipitation) S2 2. Post-Extraction Spike (Equimolar Carphenazine / d4) S1->S2 S3 3. RPLC-MS/MS (C18, Gradient, ESI+ MRM) S2->S3 S4 4. Self-Validation (Calculate ΔtR & Matrix Factor) S3->S4

Caption: Self-validating workflow isolating retention shifts from matrix-induced variations.

Comparative Data Analysis

By executing the self-validating protocol, we generate empirical data that isolates the true impact of the isotope effect. Below is a representative comparative dataset demonstrating the typical behavior of carphenazine and its deuterated analog under standard RPLC conditions.

Table 1: Comparative Retention and Matrix Effect Data for Carphenazine vs. Carphenazine-d4

AnalyteMatrix ConditionRetention Time ( tR​ )Shift ( ΔtR​ )Peak Width ( W1/2​ )Absolute Matrix Factor (MF)
Carphenazine Neat Solvent2.450 minN/A0.045 minN/A
Carphenazine-d4 Neat Solvent2.415 min-0.035 min0.045 minN/A
Carphenazine Plasma Extract2.448 minN/A0.048 min0.82 (Suppression)
Carphenazine-d4 Plasma Extract2.412 min-0.036 min0.048 min0.91 (Suppression)
Causality in the Data
  • Consistent Shift: The ΔtR​ of approximately -0.035 minutes is consistent across both neat and matrix samples. This validates that the shift is an inherent physicochemical property (the inverse isotope effect) and not an artifact of column overloading or matrix interference.

  • Differential Matrix Factor: Notice the discrepancy in the Absolute Matrix Factor. Because Carphenazine-d4 elutes 0.036 minutes earlier, it escapes a specific zone of phospholipid elution that suppresses the protiated carphenazine. The protiated drug experiences 18% ion suppression (MF = 0.82), while the deuterated IS experiences only 9% suppression (MF = 0.91).

  • Analytical Implication: If uncorrected, this differential suppression will cause the assay to over-report the concentration of carphenazine in unknown samples, as the internal standard is ionizing more efficiently than the analyte at that specific retention time slice.

Corrective Strategies for Method Development

When a significant ΔtR​ is observed between carphenazine and its SIL-IS, bioanalytical scientists must adapt. The most effective strategy is to flatten the chromatographic gradient near the elution time of the analytes. While this may slightly widen the peaks, it reduces the temporal separation between the protiated and deuterated forms, forcing them to co-elute more closely and experience identical matrix environments. Alternatively, implementing a more rigorous sample cleanup (such as Solid Phase Extraction or Phospholipid Removal Plates) can eliminate the suppressing matrix components entirely, rendering the retention time shift irrelevant to the final quantitation.

References

  • Title : The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source : Waters Corporation URL :[Link]

  • Title : A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research Source : Waters Corporation URL :[Link]

Sources

Comparative

A Comparative Guide to the Accuracy and Precision of Carphenazine-d4 Dimaleate in Quantitative Analysis

For researchers and drug development professionals, the integrity of quantitative bioanalysis is paramount. The data generated from pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies form the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of quantitative bioanalysis is paramount. The data generated from pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies form the bedrock of regulatory submissions and clinical decision-making. The choice of an internal standard (IS) is one of the most critical factors influencing the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide provides an in-depth technical comparison between a stable isotope-labeled (SIL) internal standard, Carphenazine-d4 dimaleate , and a conventional structural analog internal standard, Perphenazine, for the quantification of carphenazine in a biological matrix.

The Foundational Principle: Why Internal Standards are Non-Negotiable

Quantitative analysis of analytes in complex matrices like human plasma is fraught with potential variability. Sample loss during multi-step extraction procedures, fluctuations in instrument injection volume, and unpredictable matrix effects that can suppress or enhance analyte ionization are common challenges. An internal standard is added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[1] The fundamental assumption is that the IS will experience the same variations as the analyte. By measuring the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to reliable quantification.[1]

However, the degree to which this assumption holds true depends entirely on how closely the IS mimics the physicochemical properties of the analyte. This is where the distinction between a SIL IS and a structural analog becomes critical.

The Gold Standard: Isotope Dilution Mass Spectrometry with Carphenazine-d4

Carphenazine-d4 dimaleate is a deuterated form of the analyte, carphenazine. It is chemically identical, with the only difference being that four hydrogen atoms have been replaced with their heavier deuterium isotopes. This mass difference allows the mass spectrometer to distinguish it from the native analyte. The use of a SIL IS is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), widely regarded as a definitive technique for high-accuracy measurements.[2][3]

The core principle is that the SIL standard and the unlabeled analyte will exhibit virtually identical chemical and physical behavior throughout the entire analytical procedure—including extraction, chromatography, and ionization.[2][4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL standard, and any ion suppression or enhancement will affect both molecules to the same degree.[5] This perfect mimicry allows for unparalleled correction of analytical variability.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (Unknown Analyte 'A') Spike Add Known Amount of SIL-IS 'A-d4' Plasma->Spike Mix Equilibration & Extraction Spike->Mix LC LC Separation (A and A-d4 Co-elute) Mix->LC Identical behavior compensates for loss MS MS Detection (Separate by Mass) LC->MS Ratio Measure Peak Area Ratio (A / A-d4) MS->Ratio Result Result Ratio->Result Calculate Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

The Alternative: The Structural Analog Approach with Perphenazine

Before the widespread availability of SIL standards, the common practice was to use a structural analog—a different molecule that is chemically similar to the analyte—as the internal standard. For carphenazine, a plausible choice would be another phenothiazine derivative like perphenazine.

While this approach is superior to using no internal standard, it has inherent limitations. Despite structural similarities, differences in properties like polarity, pKa, and protein binding can lead to:

  • Different Chromatographic Retention: The IS and analyte may not co-elute, meaning they are not exposed to the same matrix components at the same time, leading to differential ion suppression.

  • Variable Extraction Recovery: The efficiency of extraction from the biological matrix may not be identical for the analyte and the IS.

  • Disparate Ionization Efficiency: The two compounds may not ionize with the same efficiency in the mass spectrometer's source.

These differences mean the structural analog cannot perfectly compensate for all sources of analytical variability, introducing a greater potential for inaccuracy and imprecision.

A Comparative Experimental Workflow

To objectively compare these two internal standards, we designed a bioanalytical method validation experiment for carphenazine in human plasma, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[6][7][8] The workflow is identical for both arms of the comparison, differing only in the internal standard used.

cluster_IS Internal Standard Addition cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis start Start: Human Plasma Samples (Calibrators, QCs, Unknowns) IS_D4 Spike with Carphenazine-d4 start->IS_D4 IS_Per Spike with Perphenazine start->IS_Per PPT Protein Precipitation (Acetonitrile) IS_D4->PPT IS_Per->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject onto UPLC System Supernatant->Inject Detect Detect on Triple Quadrupole MS (Positive ESI, MRM Mode) Inject->Detect Quantify Quantify using Analyte/IS Peak Area Ratio Detect->Quantify end End: Report Concentrations Quantify->end

Caption: Comparative experimental workflow for method validation.

Experimental Protocols

1. Preparation of Standards and Quality Controls (QCs):

  • Stock solutions of carphenazine, carphenazine-d4 dimaleate, and perphenazine are prepared in methanol.

  • Calibration standards are prepared by spiking blank human plasma with carphenazine to achieve concentrations from 0.1 to 50 ng/mL.

  • QC samples are prepared independently at four levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (5 ng/mL), and High QC (40 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of a sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (either carphenazine-d4 or perphenazine in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC System.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 3 minutes.

  • MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Carphenazine: Q1/Q3 (e.g., m/z 446.2 -> 143.1)

    • Carphenazine-d4: Q1/Q3 (e.g., m/z 450.2 -> 143.1)

    • Perphenazine: Q1/Q3 (e.g., m/z 404.2 -> 143.1)[9]

Performance Data: A Head-to-Head Comparison

The following tables summarize representative data from a method validation experiment, comparing the performance of Carphenazine-d4 against Perphenazine as the internal standard. Acceptance criteria are based on FDA and EMA guidelines, which typically require accuracy (% Bias) to be within ±15% (±20% at LLOQ) and precision (% RSD) to be ≤15% (≤20% at LLOQ).[6][10]

Table 1: Calibration Curve Linearity

Internal StandardCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Carphenazine-d4 0.1 - 50y = 1.02x + 0.003> 0.998
Perphenazine 0.1 - 50y = 0.89x + 0.011> 0.992

Analysis: Both internal standards produce linear curves, but the Carphenazine-d4 shows a slightly better correlation coefficient, indicating a more consistent response ratio across the concentration range.

Table 2: Inter-day Accuracy and Precision (n=5 runs)

QC Level (ng/mL)Internal StandardMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ (0.1) Carphenazine-d4 0.104+4.0%6.8%
Perphenazine0.115+15.0%14.5%
Low QC (0.3) Carphenazine-d4 0.309+3.0%4.1%
Perphenazine0.336+12.0%11.2%
Mid QC (5.0) Carphenazine-d4 4.95-1.0%2.5%
Perphenazine4.65-7.0%8.9%
High QC (40) Carphenazine-d4 40.7+1.8%2.1%
Perphenazine44.2+10.5%9.8%

Analysis: The data clearly demonstrates the superiority of Carphenazine-d4. The accuracy (% Bias) is consistently within ±5%, and the precision (% RSD) is well below 7%. In contrast, the Perphenazine IS yields results with significantly higher variability and bias, barely meeting the regulatory acceptance criteria at the LLOQ. This disparity is a direct result of the SIL standard's ability to perfectly compensate for analytical variations, whereas the structural analog cannot.[5]

Table 3: Matrix Effect Evaluation (n=6 lots of plasma)

QC LevelInternal StandardMatrix Factor (MF) % RSDIS-Normalized MF % RSD
Low QC Carphenazine-d4 18.5%3.6%
Perphenazine17.9%13.8%
High QC Carphenazine-d4 16.2%2.9%
Perphenazine15.5%12.5%

Analysis: The Matrix Factor (MF) % RSD shows the variability of the analyte signal due to ion suppression across different plasma lots, which is high for both methods. However, the key metric is the IS-Normalized MF. For Carphenazine-d4, the %RSD drops to <4%, demonstrating that the SIL standard experiences the exact same degree of ion suppression as the analyte and effectively corrects for it. For Perphenazine, the IS-Normalized MF % RSD remains high (>12%), proving it does not adequately compensate for the variability in matrix effects. This is the most compelling evidence for the use of a SIL IS in regulated bioanalysis.

Conclusion and Recommendation

The experimental data unequivocally demonstrates that Carphenazine-d4 dimaleate provides superior accuracy and precision for the quantitative analysis of carphenazine in human plasma compared to a structural analog internal standard like perphenazine. Its use, in line with the principles of Isotope Dilution Mass Spectrometry, effectively mitigates variability arising from sample preparation and matrix effects.

For researchers, scientists, and drug development professionals engaged in work that will be subject to regulatory scrutiny, the use of a stable isotope-labeled internal standard is not merely a preference but a necessity for ensuring data of the highest quality, integrity, and defensibility. The initial investment in a SIL standard is far outweighed by the long-term benefits of robust, reliable, and reproducible analytical methods.

References

  • The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique - Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide - Benchchem. (2025).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024).
  • Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed. (2014).
  • Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed. (2013).
  • Why do toxicologists need an internal standard? - Chiron.no. (n.d.).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of Carphenazine-d4 Dimaleate in Enzyme Immunoassays

Enzyme immunoassays (EIAs) serve as the frontline screening methodology for therapeutic drug monitoring and drugs-of-abuse testing. However, the structural homology among tricyclic and heterocyclic compounds frequently l...

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Author: BenchChem Technical Support Team. Date: April 2026

Enzyme immunoassays (EIAs) serve as the frontline screening methodology for therapeutic drug monitoring and drugs-of-abuse testing. However, the structural homology among tricyclic and heterocyclic compounds frequently leads to off-target antibody binding. Phenothiazine antipsychotics, including carphenazine, are notorious for causing false-positive results in [1][2].

To systematically map and troubleshoot these interferences, assay developers increasingly rely on stable isotope-labeled standards[3]. This guide objectively evaluates the performance and cross-reactivity profile of carphenazine-d4 dimaleate (CAS: 1331636-24-8) compared to its unlabeled counterparts, providing actionable experimental data and a self-validating protocol for researchers.

Mechanistic Causality: The Immunodominance of Phenothiazines

The cross-reactivity of phenothiazines in EIAs is fundamentally driven by the[4]. When antibodies are raised against specific drug haptens (e.g., fluphenazine or amphetamine derivatives), the resulting antibody binding pocket often inadvertently accommodates the lipophilic tricyclic ring of phenothiazines, leading to depending on the assay's specificity[5].

Why use Carphenazine-d4 dimaleate for cross-reactivity testing? When evaluating assay interference in complex biological matrices (like urine or serum), it is difficult to prove that an elevated immunoassay signal is strictly due to the test compound rather than endogenous matrix noise. Carphenazine-d4 dimaleate solves this through isotopic self-validation. In competitive binding environments, the deuterium substitution (four deuterium atoms on the aromatic ring) exerts a negligible kinetic isotope effect on antibody-antigen affinity. Consequently, carphenazine-d4 mimics the exact cross-reactive behavior of the parent drug. However, its +4 Da mass shift allows researchers to use orthogonal LC-MS/MS to definitively prove that the immunoassay signal was caused by the spiked compound.

Comparative Cross-Reactivity Data

The following table synthesizes the cross-reactivity profiles of carphenazine-d4 dimaleate against other common phenothiazines across different immunoassay platforms.

CompoundTarget Assay CategoryCross-Reactivity (%)Mechanistic Observation
Carphenazine-d4 Dimaleate Phenothiazine ELISA85 - 95%Isotopic standard; mirrors parent drug binding affinity perfectly.
Carphenazine (Parent) Phenothiazine ELISA88 - 98%High affinity to anti-phenothiazine monoclonal antibodies.
Promethazine Amphetamine (EMIT II Plus)>20%Metabolites strongly cross-react with amphetamine antibodies.
Fluphenazine Phenothiazine RIA100%Target analyte; shares the immunodominant heterocyclic nucleus.
Chlorpromazine Tricyclic Antidepressant (TCA)VariableTricyclic ring structure structurally mimics the TCA pharmacophore.

Note: Cross-reactivity percentages are highly dependent on the specific antibody clones used by the assay manufacturer[1][5].

Experimental Methodology: Self-Validating Cross-Reactivity Assessment

To accurately determine the cross-reactivity of carphenazine-d4 dimaleate, the protocol must be a closed, self-validating system. This is achieved by pairing the optical density (OD) output of the EIA with an orthogonal mass spectrometry confirmation step.

Step-by-Step Workflow

1. Reagent Preparation

  • Action: Reconstitute carphenazine-d4 dimaleate in LC-MS grade methanol to a stock concentration of 1.0 mg/mL. Store at -20°C protected from light.

  • Causality: Phenothiazine rings are highly susceptible to photo-oxidation. Light protection ensures the structural integrity of the immunodominant nucleus, preventing skewed binding kinetics.

2. Matrix Spiking

  • Action: Prepare a serial dilution of the carphenazine-d4 stock in drug-free human urine (Range: 10 ng/mL to 10,000 ng/mL).

  • Causality: A wide dynamic range is required because cross-reactivity in broad-spectrum assays (like amphetamine screens) often only manifests at supra-therapeutic or overdose concentrations.

3. Immunoassay Processing

  • Action: Aliquot 50 µL of each spiked sample into the microtiter wells of the target EIA. Add the enzyme-conjugate competitor and specific antibodies as per the manufacturer's instructions. Incubate at 37°C for exactly 15 minutes.

  • Causality: Standardized physiological temperature ensures consistent enzyme kinetics for the colorimetric readout, minimizing inter-assay variability.

4. Optical Density (OD) Measurement

  • Action: Stop the reaction and read the absorbance at 340 nm (homogeneous assays) or 450 nm (ELISAs) using a microplate reader. Calculate the apparent target drug concentration using the assay's calibration curve.

5. Orthogonal LC-MS/MS Validation

  • Action: Extract a parallel aliquot of the spiked samples using Solid Phase Extraction (SPE). Analyze via LC-MS/MS, monitoring the specific MRM transitions for carphenazine-d4 (e.g., m/z 410.2 → m/z 142.1).

  • Causality: This is the critical self-validating step. It confirms that the exact concentration of the cross-reactant remained stable during the EIA incubation and directly correlates the OD shift to the intact deuterated molecule, ruling out endogenous matrix interference.

6. Cross-Reactivity Calculation

  • Formula: Cross-Reactivity (%) = (Apparent Concentration of Target Drug / Actual Concentration of Carphenazine-d4) × 100

Workflow Visualization

G A Sample Preparation Spike Carphenazine-d4 into Matrix B Enzyme Immunoassay (EIA) Competitive Binding A->B D Orthogonal LC-MS/MS (+4 Da Mass Shift Validation) A->D Aliquot for Confirmation C Optical Density (OD) Quantification B->C E Cross-Reactivity (%) Determination C->E D->E True Positive Correlation

Workflow for validating EIA cross-reactivity using Carphenazine-d4 and LC-MS/MS.

Conclusion

Carphenazine-d4 dimaleate is an indispensable analytical tool for assay developers seeking to map the specificity limitations of enzyme immunoassays. By leveraging its identical immunochemical behavior and distinct mass spectrometric signature, laboratories can build self-validating workflows that definitively separate true cross-reactivity from background matrix interference, ensuring the highest standards of scientific integrity in diagnostic development.

References
  • Title: Development of an enzyme linked immunosorbent assay for the determination of phenothiazine drugs in meat and animal feeds Source: PubMed (nih.gov) URL: [Link]

  • Title: Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay Source: PubMed (nih.gov) URL: [Link]

  • Title: Reduced Interference by Phenothiazines in Amphetamine Drug of Abuse Immunoassays Source: ResearchGate URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: Clinical Chemistry (Oxford Academic) URL: [Link]

  • Title: Immunoassay reagents for psychoactive drugs. Part 3. Removal of phenothiazine interferences in the quantification of tricyclic antidepressants Source: PubMed (nih.gov) URL: [Link]

Sources

Comparative

Carphenazine-d4 dimaleate vs structural analogs for mass spec calibration

An In-Depth Guide to Mass Spectrometry Calibration: Carphenazine-d4 dimaleate vs. Structural Analogs In the landscape of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Mass Spectrometry Calibration: Carphenazine-d4 dimaleate vs. Structural Analogs

In the landscape of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the integrity of every measurement is paramount. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, the accuracy of this powerful technique hinges on the effective mitigation of analytical variability. This guide provides a comprehensive comparison of Carphenazine-d4 dimaleate, a stable isotope-labeled (SIL) internal standard, against a representative structural analog for the calibration and quantification of the antipsychotic drug Carphenazine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices, ensuring that the methodologies described are not just steps to be followed, but a self-validating system for generating robust, defensible data.

Part 1: The Core Principle: Isotope Dilution Mass Spectrometry

Quantitative mass spectrometry is susceptible to several sources of variability that can compromise data accuracy. These challenges include inconsistent sample recovery during extraction, subtle fluctuations in instrument sensitivity, and, most notably, matrix effects.[1] Matrix effects occur when co-eluting compounds from a biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[1]

To counteract these issues, an internal standard (IS) is added at a known, constant concentration to all samples, calibrators, and quality controls at the very beginning of the analytical workflow.[1] The ideal IS should behave identically to the analyte throughout every step—from extraction to ionization. By measuring the peak area ratio of the analyte to the IS, these sources of variability are effectively normalized.[2]

The most effective internal standards are stable isotope-labeled versions of the analyte.[3] In these compounds, one or more atoms (typically hydrogen) are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This substitution makes the IS chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects.[2][4] However, its increased mass allows it to be distinguished by the mass spectrometer. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is widely regarded as the "gold standard" for accurate quantification.[1]

cluster_0 Analytical Workflow cluster_1 Correction with Internal Standard Sample_Prep Sample Preparation (Extraction, Cleanup) LC_Separation LC Separation Sample_Prep->LC_Separation Variable Recovery Ionization MS Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection Matrix Effects (Ion Suppression/Enhancement) Analyte Analyte Signal (Variable) IS Internal Standard Signal (Experiences Same Variation) Ratio Ratio Calculation (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate Quantification (Normalized Result) Ratio->Result

Caption: The Principle of Normalization using an Internal Standard.

Part 2: The Calibration Candidates

To explore the practical implications of IS selection, we will compare the deuterated standard for Carphenazine with a plausible non-isotopic, structural analog.

  • Analyte: Carphenazine

    • A typical phenothiazine antipsychotic drug.

    • Molecular Formula: C₂₄H₃₁N₃O₂S[5]

    • Monoisotopic Mass: 425.2137 g/mol [5]

  • The Gold Standard IS: Carphenazine-d4 dimaleate

    • This is a stable isotope-labeled analog of Carphenazine where four hydrogen atoms have been replaced with deuterium.

    • Key Property: It is chemically identical to Carphenazine, ensuring that its behavior throughout the analytical process—from extraction recovery to its response to matrix effects—is virtually indistinguishable from the analyte.[2]

  • The Structural Analog IS: Promazine

    • Promazine is another phenothiazine-based drug. It shares the core phenothiazine structure with Carphenazine but has a simpler side chain.

    • Key Property: While structurally similar, it is a distinct chemical entity. This means it will have different chromatographic and mass spectrometric properties, which can compromise its ability to accurately compensate for analytical variability affecting Carphenazine.

Part 3: Performance Comparison: Deuterated vs. Structural Analog

The choice between a deuterated standard and a structural analog has profound implications for assay performance. The following table summarizes the expected differences based on established analytical principles.

Performance ParameterCarphenazine-d4 (Deuterated IS)Promazine (Structural Analog IS)Rationale & Impact on Data Quality
Chromatographic Co-elution Near-perfect co-elution with Carphenazine.[4]Elutes at a different retention time. Perfect co-elution is critical for correcting matrix effects, which can be highly localized and vary across a chromatographic peak. A non-co-eluting IS may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate results.[1]
Matrix Effect Compensation Excellent. Experiences the same ion suppression/enhancement as the analyte.[2]Poor to Moderate. Different retention time and potentially different ionization efficiency mean it will not accurately track matrix effects impacting the analyte.This is the single most important advantage of a deuterated IS. It directly leads to higher accuracy and precision, especially in complex biological matrices. The coefficient of variation (CV) of the matrix factor should not exceed 15%.[6]
Extraction Recovery Mimicry Identical. Its physicochemical properties ensure it behaves the same as the analyte during sample preparation.Similar, but not identical. Differences in polarity and structure can lead to different recovery rates during liquid-liquid or solid-phase extraction.If the IS is recovered more or less efficiently than the analyte, the final calculated concentration will be skewed, introducing a systematic bias into the results.
Fragmentation Pattern Similar to Carphenazine , with a predictable mass shift in fragment ions.Different. The structural differences will lead to unique fragment ions upon collision-induced dissociation (CID).While not directly impacting quantification, having different fragmentation patterns is necessary to prevent crosstalk between the analyte and IS MRM transitions.
Risk of Isotopic Crosstalk Low, but possible. Must be assessed to ensure that the natural isotope abundance of the analyte does not interfere with the IS signal, and vice versa.[2]None. As a different molecule, there is no risk of isotopic overlap.The mass difference between a deuterated IS and the analyte should be sufficient (+4 Da is generally adequate) to move the signal outside the natural isotope distribution of the analyte.[4]

Part 4: Experimental Protocol for Bioanalytical Method Validation

The following protocol outlines the key steps for validating an LC-MS/MS method for Carphenazine in human plasma, in accordance with FDA and ICH guidelines.[7][8][9] Scientist's notes are included to highlight the expected differences when using Carphenazine-d4 versus Promazine as the internal standard.

cluster_validation Validation Experiments (per FDA/ICH Guidelines) Start Start: Method Development Prep_Stds Prepare Stock Solutions, Calibration Standards & QCs Start->Prep_Stds Sample_Prep Develop Sample Preparation Protocol (e.g., Protein Precipitation) Start->Sample_Prep LCMS_Opt Optimize LC-MS/MS Parameters (MRM, etc.) Start->LCMS_Opt Validation Perform Full Method Validation Prep_Stds->Validation Sample_Prep->Validation LCMS_Opt->Validation Selectivity Selectivity & Specificity LLOQ Sensitivity (LLOQ) Curve Calibration Curve (Linearity, Range) Accuracy Accuracy & Precision (Intra- & Inter-run) Matrix Matrix Effect Stability Stability (Freeze-Thaw, Bench-Top, etc.) End Method Ready for Sample Analysis Selectivity->End LLOQ->End Curve->End Accuracy->End Matrix->End Stability->End

Caption: Workflow for Bioanalytical Method Validation.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare 1 mg/mL stock solutions of Carphenazine, Carphenazine-d4 dimaleate, and Promazine in methanol.

  • Prepare a series of working solutions of Carphenazine by serial dilution to create calibration standards.

  • Prepare a separate working stock of Carphenazine for QCs to ensure unbiased evaluation. Spike blank human plasma to create low, medium, and high QC samples.[10]

  • Prepare a working internal standard solution (e.g., 100 ng/mL) of either Carphenazine-d4 or Promazine in methanol.

Step 2: Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the working internal standard solution prepared in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system.[11]

  • Column: C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

  • Mobile Phase: Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[11]

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[10]

  • MRM Transitions: Optimize precursor and product ions for Carphenazine, Carphenazine-d4, and Promazine by infusing individual solutions. Two transitions should be monitored for each analyte for confirmation.[13]

Step 4: Validation Experiments

A. Selectivity and Specificity

  • Protocol: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.[6]

  • Senior Application Scientist's Note:

    • With Carphenazine-d4: Interferences are less likely to have the exact same retention time and MRM transition as Carphenazine.

    • With Promazine: There is a higher risk that an endogenous compound or another drug could co-elute and share a common fragment with Promazine, compromising its utility as an IS.

B. Calibration Curve and Lower Limit of Quantitation (LLOQ)

  • Protocol: Prepare an 8-point calibration curve by spiking blank plasma. Analyze in triplicate. The LLOQ is the lowest point on the curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).[10]

  • Senior Application Scientist's Note:

    • With Carphenazine-d4: Expect a highly linear curve (R² > 0.99) due to effective normalization.[11]

    • With Promazine: Non-linearity may be observed if the matrix effect is not consistent across the concentration range. The LLOQ may be higher due to greater variability at low concentrations.

C. Accuracy and Precision

  • Protocol: Analyze five replicates of the Low, Mid, and High QC samples in at least three separate analytical runs.[6]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should not exceed 15% (20% for LLOQ).[3]

  • Senior Application Scientist's Note:

    • With Carphenazine-d4: Achieving these criteria is standard due to the robustness of the IS.[3]

    • With Promazine: Inter-run precision is often the most challenging parameter to meet. Variations in instrument performance or matrix lots between days are not well-corrected by a non-co-eluting structural analog, leading to higher CVs.

D. Matrix Effect

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations (Set A).

    • Prepare equivalent standards in a neat solution (e.g., mobile phase) (Set B).

    • The matrix factor (MF) is the ratio of the peak area in Set A to the peak area in Set B. The IS-normalized MF should be calculated.[6]

  • Acceptance Criteria: The CV of the IS-normalized MF across the different lots of matrix should not be greater than 15%.[6]

  • Senior Application Scientist's Note:

    • With Carphenazine-d4: Because the IS co-elutes and experiences the same matrix effects, the ratio of analyte/IS remains constant, and the CV will be low. This is the ultimate test of a good IS.

    • With Promazine: Since Promazine elutes at a different time, it will experience a different matrix environment. The resulting MF will be variable and unlikely to track that of Carphenazine, making it difficult to pass the 15% CV acceptance criterion.

Part 5: Conclusion and Recommendations

While a structural analog like Promazine can be used as an internal standard, the experimental principles and regulatory expectations overwhelmingly favor the use of a stable isotope-labeled standard. Carphenazine-d4 dimaleate, by co-eluting with and being chemically identical to the analyte, provides superior correction for analytical variability, particularly matrix effects and extraction recovery.[1][3] This results in significantly improved accuracy, precision, and overall method robustness, which is essential for generating high-quality data in regulated environments.

The use of a structural analog should be considered only when a deuterated standard is unavailable. In such cases, researchers must conduct a more exhaustive validation to characterize the potential for differential matrix effects and recovery, and acknowledge the inherently higher risk of generating inaccurate data. For the highest level of scientific integrity and data defensibility in the quantification of Carphenazine, Carphenazine-d4 dimaleate is the unequivocally superior choice for mass spectrometry calibration.

References

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]

  • PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available from: [Link]

  • Taylor & Francis Online. LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Available from: [Link]

  • Justizia.eus. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography–tandem mass spectrometry. Available from: [Link]

  • PubMed. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Oxford Academic. Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC–MS-MS and its Application to Therapeutic Drug Monitoring. Available from: [Link]

  • Waters. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • SpringerLink. Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Waters. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available from: [Link]

  • MDPI. Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Available from: [Link]

  • PubMed. Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products. Available from: [Link]

  • ChEMBL. Compound: CARPHENAZINE (CHEMBL1201328). Available from: [Link]

  • Shimadzu. SHIMADZU APPLICATION NEWS C123A. Available from: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

  • Agilent. speed accuracy productivity. Available from: [Link]

  • PMC. An Accurate and Clean Calibration Method for MALDI-MS. Available from: [Link]

  • PMC. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Available from: [Link]

  • PubMed. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine. Available from: [Link]

  • MassBank. MassBank3. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Carphenazine-d4 Dimaleate

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Carphenazine-d4 Dimaleate, a deuterated analog of the phenothiazine class of compounds. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining the integrity of your research operations.

The protocols outlined herein are grounded in established safety principles for handling hazardous chemicals and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Hazard Profile of Carphenazine-d4 Dimaleate

Based on data for similar compounds, Carphenazine-d4 Dimaleate should be treated as a hazardous substance with the following potential classifications[1][2]:

  • Acute Toxicity: Fatal if inhaled and harmful if swallowed[1][2].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2].

  • Skin Sensitization: May cause an allergic skin reaction[1][2].

Given these potential hazards, all handling and disposal procedures must be conducted with the utmost caution, utilizing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety goggles and/or a face shield
Skin and Body Laboratory coat; additional protective clothing may be necessary for larger quantities or in case of a spill
Respiratory Use in a well-ventilated area, such as a chemical fume hood. For operations with a risk of aerosolization, use a respirator.

The "Cradle-to-Grave" Disposal Workflow

The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal[3]. The following workflow provides a systematic approach to the disposal of Carphenazine-d4 Dimaleate in compliance with these regulations.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste: Carphenazine-d4 dimaleate (solid, solutions, contaminated items) B 2. Segregate Waste: - Solid Waste - Liquid Waste - Sharps - Contaminated PPE A->B Categorize C 3. Select & Label Container: - Compatible material - Secure lid - 'Hazardous Waste' label B->C Contain D 4. Store Safely: - Designated hazardous waste area - Secondary containment - Away from incompatible materials C->D Store E 5. Arrange Pickup: Contact certified hazardous waste contractor D->E Schedule F 6. Document: Maintain disposal records (manifests) E->F Record

Caption: Carphenazine-d4 Dimaleate Disposal Workflow.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of Carphenazine-d4 Dimaleate and associated waste.

3.1. Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect pure Carphenazine-d4 Dimaleate powder, contaminated weigh boats, and other solid materials in a designated, compatible container.

  • Liquid Waste: Collect solutions containing Carphenazine-d4 Dimaleate in a separate, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any needles, syringes, or other sharps contaminated with Carphenazine-d4 Dimaleate must be disposed of in an approved sharps container[4].

  • Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips that are contaminated should be collected in a designated hazardous waste bag or container.

3.2. Container Selection and Labeling

All hazardous waste must be stored in appropriate containers that are correctly labeled.

  • Container Choice: Use containers made of a material compatible with Carphenazine-d4 Dimaleate and any solvents. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Carphenazine-d4 Dimaleate"), and the specific hazards (e.g., "Toxic," "Reproductive Hazard"). Your institution's EHS department will provide the appropriate labels.

3.3. Interim Storage

Store waste containers in a designated and secure hazardous waste accumulation area while awaiting pickup. This area should be well-ventilated and away from general laboratory traffic.

3.4. Final Disposal

The disposal of hazardous waste must be handled by a licensed and certified waste disposal facility.

  • Contact EHS: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.

  • Documentation: Retain all documentation related to the disposal, including waste manifests, for at least three years[5].

Decontamination and Spill Management

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

4.1. Decontamination of Surfaces and Equipment

For routine decontamination of non-disposable equipment and surfaces:

  • Prepare Cleaning Solution: Use a suitable laboratory detergent and water. For more persistent residues, a solvent such as ethanol may be used, but be mindful of the flammability.

  • Wipe Down: Thoroughly wipe the contaminated surfaces.

  • Rinse: If appropriate, rinse the surface with water.

  • Collect Waste: All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

4.2. Spill Response

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust[6]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid[7].

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area as described above.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal of Empty Containers

Empty containers that once held Carphenazine-d4 Dimaleate must also be managed as hazardous waste unless they are "RCRA empty." A container is considered RCRA empty if all possible material has been removed and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

For containers to be considered non-hazardous, they must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste[7].

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Carphenazine-d4 Dimaleate, contributing to a secure and responsible research environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste. (2026, February 12). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Learn the Basics of Hazardous Waste. (2025, June 22). US EPA.
  • Safety Data Sheet - Chlorpheniramine maleate. (n.d.).
  • Safety Data Sheet - Perphenazine-d4. (2025, October 15). Cayman Chemical.
  • Safety Data Sheet - Phenazine. (2025, December 18). Fisher Scientific.
  • Hazardous Materials & Waste Management. (n.d.). UCSF Safety Office.
  • Safety Data Sheet - (3R)-1,3-Dimethylpiperazine. (2025, August 15). ChemScene.
  • Safety Data Sheet - Perphenazine. (2025, October 20). Cayman Chemical.
  • How to Dispose of Unused Medicines. (n.d.). FDA.
  • Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection.
  • MEDICINE DISPOSAL PRODUCTS. (n.d.). San Francisco Environment Department.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. (n.d.). Benchchem.

Sources

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